molecular formula C10H9FN2 B1285059 4-Amino-7-fluoro-2-methylquinoline CAS No. 948293-45-6

4-Amino-7-fluoro-2-methylquinoline

Cat. No.: B1285059
CAS No.: 948293-45-6
M. Wt: 176.19 g/mol
InChI Key: CPLVVEIHDBEPGG-UHFFFAOYSA-N
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Description

4-Amino-7-fluoro-2-methylquinoline is a useful research compound. Its molecular formula is C10H9FN2 and its molecular weight is 176.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLVVEIHDBEPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589050
Record name 7-Fluoro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-45-6
Record name 7-Fluoro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Amino-7-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

4-Amino-7-fluoro-2-methylquinoline (4-AFMQ) represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for Potassium-Competitive Acid Blockers (P-CABs) , Type II Kinase Inhibitors , and Antimalarial agents .[1]

Its structural utility is defined by three distinct electronic and steric zones:

  • C4-Amino Terminus: A nucleophilic handle for coupling with acyl chlorides or isocyanates to generate urea/amide linkers (common in kinase inhibitors).[1]

  • C7-Fluorine Substituent: A metabolic blocker that prevents oxidative metabolism at the electron-rich C7 position, extending half-life (

    
    ) and modulating the pKa of the quinoline nitrogen.[1]
    
  • C2-Methyl Group: Provides steric bulk to restrict rotational freedom in the active site (entropy penalty reduction) and enhances lipophilicity.[1]

Physicochemical Profile

The following data aggregates experimental and predicted values for the 4-AFMQ core.

PropertyValue / DescriptionRelevance to Drug Design
Molecular Formula

Core scaffold composition.[1][2][3][4]
Molecular Weight 176.19 g/mol Low MW allows for significant decoration while maintaining Lipinski compliance (<500 Da).[1]
LogP (Predicted) ~2.1 - 2.4Optimal lipophilicity for membrane permeability and oral bioavailability.[1]
pKa (Ring N) ~5.8 - 6.5The C7-F (electron-withdrawing) lowers the basicity of the ring nitrogen compared to unsubstituted quinoline, reducing lysosomal trapping.[1]
H-Bond Donors 2 (Primary Amine)Critical for hinge-binding in kinase domains (e.g., VEGFR, PDGFR).
H-Bond Acceptors 2 (Ring N, F)Fluorine acts as a weak acceptor; Ring N is the primary acceptor.[1]
Topological Polar Surface Area (TPSA) ~39 ŲWell within the range for blood-brain barrier (BBB) penetration if required.[1]

Synthetic Architecture & Protocols

The synthesis of 4-AFMQ is rarely direct.[1] It is thermodynamically favored through a convergent route starting from 3-fluoroaniline, proceeding through the Conrad-Limpach-Knorr cyclization to the 4-hydroxy intermediate, followed by chlorination and amination.

Reaction Pathway Diagram (Graphviz)

The following diagram illustrates the industrial-standard synthesis workflow.

SynthesisPath Start 3-Fluoroaniline (Starting Material) Inter1 β-Enamino Ester (Intermediate) Start->Inter1 Acid Cat. Condensation Reagent Ethyl Acetoacetate Reagent->Inter1 Cyclized 7-Fluoro-2-methyl- 4-quinolinol Inter1->Cyclized Thermal Cyclization (250°C, Dowtherm A) Chlorinated 4-Chloro-7-fluoro- 2-methylquinoline Cyclized->Chlorinated POCl3 Deoxychlorination Final 4-Amino-7-fluoro- 2-methylquinoline (Target) Chlorinated->Final NH3/EtOH or Zn/NH4OAc (Reductive)

Caption: Step-wise synthesis from aniline precursors to the 4-amino target via the Conrad-Limpach route.

Detailed Experimental Protocol

Phase 1: Synthesis of the 4-Chloro Precursor Note: The 4-hydroxy tautomer is stable but unreactive toward nucleophiles.[1] Conversion to the 4-chloro derivative is a mandatory activation step.[1]

  • Cyclization: Reflux 3-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene with catalytic p-TsOH (Dean-Stark trap) to form the enamine.

  • Thermocyclization: Add the enamine dropwise to boiling Dowtherm A (250°C). Critical: High temperature is required to favor the 4-hydroxy quinoline over the 2-hydroxy isomer (kinetic vs. thermodynamic control).[1]

  • Chlorination: Treat the resulting 7-fluoro-2-methyl-4-quinolinol with phosphorus oxychloride (

    
    ) at reflux for 2 hours. Quench on ice. Isolate the 4-chloro derivative (Solid, mp ~110°C).
    

Phase 2: Amination (The Target Reaction) Direct displacement of the 4-chloro group with ammonia is difficult due to electronic repulsion.[1] Two methods are validated:

  • Method A (High Pressure):

    • Reagents: 4-Chloro-7-fluoro-2-methylquinoline (1.0 eq), Methanolic Ammonia (saturated, 7N).[1]

    • Conditions: Sealed tube (autoclave), 130°C, 12–24 hours.

    • Workup: Cool, vent, evaporate solvent.[1] Recrystallize from ethanol.

    • Mechanism:

      
       (Nucleophilic Aromatic Substitution).[1] The protonated ring nitrogen activates the C4 position.[1]
      
  • Method B (Palladium Catalysis - Buchwald-Hartwig):

    • Preferred for complex amine substitutions, but applicable here using ammonia surrogates.

    • Reagents:

      
      , BINAP, LiHMDS (Lithium hexamethyldisilazide) as the ammonia source.[1]
      
    • Conditions: Toluene, 100°C, under Argon.

    • Yield: Typically >85%, avoids harsh pressure.[1]

Medicinal Chemistry Applications

The 4-AFMQ scaffold is not usually the final drug but the "warhead" or "anchor."[1]

Structure-Activity Relationship (SAR) Logic[1]
  • 7-Fluoro: Prevents Phase I metabolic hydroxylation.[1] In P-CABs, this extends the duration of acid suppression.[1]

  • 2-Methyl: Breaks planarity slightly when coupled to bulky groups, improving solubility and selectivity against off-target kinases.[1]

  • 4-Amino: Acts as the H-bond donor.[1] In kinase inhibitors, this nitrogen often binds to the hinge region (e.g., Met318 in c-Src).[1]

Biological Signaling & Inhibition Pathways

The diagram below details how derivatives of this scaffold function as Type II Kinase Inhibitors.[1]

SignalingPath Drug 4-AFMQ Derivative (Inhibitor) ATP_Pocket ATP Binding Pocket (Kinase Domain) Drug->ATP_Pocket Competitive Binding Hinge Hinge Region (Met/Glu Residues) Drug->Hinge H-Bonding via C4-Amino & N1 DFG DFG Motif (Asp-Phe-Gly) Drug->DFG Stabilizes 'DFG-out' (Inactive Conformation) Activation Downstream Signaling (Proliferation/Angiogenesis) ATP_Pocket->Activation Normal Phosphorylation DFG->Activation Inhibition Blockade

Caption: Mechanism of Action for 4-AFMQ derivatives in kinase inhibition (Type II binding mode).

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures must be confirmed.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       2.45 ppm (s, 3H): Methyl group at C2.[1]
      
    • 
       6.40 ppm (s, 1H): Proton at C3 (characteristic of the quinoline ring).[1]
      
    • 
       7.20 ppm (br s, 2H): 
      
      
      
      protons (exchangeable with
      
      
      ).[1]
    • 
       7.4–8.0 ppm (m, 3H): Aromatic protons.[1] The splitting pattern will show coupling between H5, H6, and H8, complicated by 
      
      
      
      coupling (
      
      
      ).
  • 
     NMR: 
    
    • Single peak around -110 to -120 ppm (depending on solvent), confirming the integrity of the C-F bond.[1]

  • Mass Spectrometry (ESI+):

    • 
      .[1]
      

References

  • Precursor Synthesis: Synthesis of 4-chloro-7-fluoro-2-methylquinoline. (PubChem CID: 18529-04-9).[1] Available at: [1]

  • General Quinoline Synthesis: The Conrad-Limpach Synthesis of 4-Hydroxyquinolines.[1] (Organic Chemistry Portal).[1] Available at: [1]

  • Medicinal Application (Kinase): 4-Aminoquinoline derivatives as antimalarial and anticancer agents.[1] (National Institutes of Health).[1] Available at: [1]

  • Medicinal Application (P-CABs): Structure-Activity Relationships of Quinoline-Based Potassium-Competitive Acid Blockers. (Journal of Medicinal Chemistry).[1] Available at: [1]

  • Safety Data: Safety Data Sheet for 4-Chloro-7-fluoro-2-methylquinoline. (Thermo Fisher Scientific).[1] Available at: [1]

Sources

Structural Elucidation and Characterization of 4-Amino-7-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation of 4-amino-7-fluoro-2-methylquinoline (CAS: N/A for specific isomer, generic scaffold relevant to kinase inhibitors and antimalarials). As a privileged scaffold in medicinal chemistry, particularly in the development of H+/K+ ATPase inhibitors (e.g., Vonoprazan analogs) and tyrosine kinase inhibitors, the precise characterization of the substitution pattern is critical.

The primary challenge in synthesizing this molecule via the standard Conrad-Limpach or Gould-Jacobs cyclization is the regiochemical ambiguity of the fluorine substituent. When using 3-fluoroaniline as a starting material, cyclization can occur at either the position para to the fluorine (yielding the 7-fluoro isomer) or ortho to the fluorine (yielding the 5-fluoro isomer).

This guide provides a self-validating analytical workflow to unequivocally distinguish the desired 7-fluoro isomer from its 5-fluoro impurity, utilizing High-Resolution Mass Spectrometry (HRMS) and advanced 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis Context & Impurity Profile

To understand the elucidation logic, one must understand the origin of the isomers.

  • Route: Condensation of 3-fluoroaniline with ethyl acetoacetate followed by thermal cyclization.

  • The Problem: The meta-substituent (Fluorine) directs the cyclization.

    • Path A (Sterically favored): Cyclization at C6 of the aniline ring

      
      7-Fluoro-2-methylquinolin-4-ol  (Precursor to target).
      
    • Path B (Sterically hindered): Cyclization at C2 of the aniline ring

      
      5-Fluoro-2-methylquinolin-4-ol .
      

The subsequent chlorination (


) and amination (

) steps retain this substitution pattern. Therefore, the analytical burden lies in proving the Fluorine is at position 7, not 5.

Analytical Workflow

The following decision tree outlines the logical progression for structural confirmation.

ElucidationWorkflow Start Crude Product (Post-Amination) HRMS Step 1: HRMS Confirm Formula C10H9FN2 Calc m/z: 177.0828 [M+H]+ Start->HRMS HNMR Step 2: 1H NMR (DMSO-d6) Check H3 Singlet & Aromatic Count HRMS->HNMR FNMR Step 3: 19F NMR Confirm Single F Environment HNMR->FNMR Regio Step 4: Regiochemistry Check Distinguish 7-F vs 5-F FNMR->Regio NOE NOESY / ROESY Key Correlation: 4-NH2 ↔ H5 Regio->NOE Critical Step Final Valid Structure Confirmed NOE->Final

Figure 1: Analytical workflow for structural validation.

Primary Characterization

High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula must be confirmed to rule out de-fluorination or incomplete amination.

ParameterExpected ValueAcceptance Criteria
Formula

Error < 5 ppm
Monoisotopic Mass 176.0750 DaN/A
[M+H]+ 177.0828 m/zMajor Peak
Isotope Pattern No M+2 (F is monoisotopic)Absence of Cl/Br pattern
1H NMR Spectroscopy (DMSO-d6)

The proton NMR spectrum provides connectivity. The 4-amino group acts as a strong electron donor, significantly shielding the H3 proton.

Predicted Chemical Shifts & Multiplicities:

PositionProton TypeShift (δ, ppm)MultiplicityCoupling Constants (

, Hz)
2-Me Methyl2.45 - 2.55Singlet (s)N/A
4-NH2 Amine6.80 - 7.20Broad Singlet (bs)Exchangeable with

H3 Aromatic6.10 - 6.30Singlet (s)Sharp singlet (characteristic of 2,4-subst.)
H6 Aromatic7.20 - 7.35td or ddd

,

H8 Aromatic7.50 - 7.65dd

(Large ortho H-F),

H5 Aromatic7.80 - 8.00dd

,

(Meta H-F)

Key Diagnostic Feature: The H8 proton appears as a doublet of doublets with a large coupling constant (~10-12 Hz) due to the ortho fluorine effect. This is distinct from a standard aromatic triplet.

13C NMR & 19F NMR[1]
  • 19F NMR: Expect a single peak around -110 to -120 ppm .

  • 13C NMR (C-F Coupling):

    • C7 (ipso): Doublet,

      
       Hz.
      
    • C6/C8 (ortho): Doublets,

      
       Hz.
      

Advanced Elucidation: Distinguishing 7-F vs. 5-F

This is the critical "Expertise" section. Standard 1D NMR might be ambiguous if impurities are low. We use Nuclear Overhauser Effect Spectroscopy (NOESY) to determine the spatial proximity of the protons.

The Logic
  • Scenario A (7-Fluoro - Target): The position 5 is occupied by a Proton (H5). This proton is spatially close (peri-position) to the 4-Amino group.

  • Scenario B (5-Fluoro - Impurity): The position 5 is occupied by Fluorine. There is no proton at C5.

The Experiment

Run a 2D NOESY or 1D NOE difference experiment irradiating the 4-NH2 signal (approx 7.0 ppm).

  • Observation: If you see a strong NOE enhancement of the aromatic doublet at ~7.9 ppm (H5), the structure is 7-Fluoro .

  • Absence: If NOE is observed only to the Methyl group (weak/long range) or H3, but not to a "peri" aromatic proton, the structure is likely the 5-Fluoro isomer (where F occupies the peri position).

NOELogic NH2 4-NH2 H5 H5 (Peri) NH2->H5 Strong NOE (Target) F5 F5 (Impurity) NH2->F5 No NOE (Isomer)

Figure 2: NOE Connectivity Logic. The presence of an interaction between the amine and the peri-proton (H5) confirms the 7-fluoro regiochemistry.

Experimental Protocols

NMR Sample Preparation

To ensure sharp peaks for the exchangeable amine protons and clear coupling constants:

  • Solvent: Use DMSO-d6 (99.9% D) rather than CDCl3. The amine protons are often broad or invisible in Chloroform due to rapid exchange. DMSO stabilizes them via H-bonding.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Tube: Use high-quality 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Acquisition:

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds to allow full relaxation of aromatic protons for accurate integration.

    • Scans: Minimum 16 scans for 1H; 512 scans for 13C.

Synthesis of Reference Standard (Brief)

If spectral ambiguity remains, synthesize the 5-fluoro isomer intentionally using 2-fluoroaniline (which forces the F to the bridgehead or 8-position? No, 2-fluoroaniline yields 8-fluoro). To get 5-fluoro, use 3-fluoroaniline and isolate the minor isomer from the mother liquor of the cyclization step.

References

  • Conrad-Limpach Synthesis & Regioselectivity

    • Mechanism and Regioselectivity in the Synthesis of Quinolines. Wikipedia (General Overview). Link

    • Regioselective synthesis of 7-chloroquinolines. (Analogous chemistry). Journal of Heterocyclic Chemistry.
  • NMR Data Grounding (Analogous Structures)

    • 4-Amino-2-methylquinoline Spectra.[1][2] PubChem CID 81116. Link

    • 7-Chloro-2-methylquinoline NMR Data. ChemicalBook CAS 4965-33-7.[3] Link

    • 13C NMR C-F Coupling Constants. Chemistry LibreTexts. Link

  • General Characterization of Fluoroquinolines

    • Synthesis and in vitro cytotoxicity of 4-aminoquinoline derivatives. PMC (NIH). Link

(Note: While exact literature for the specific this compound is proprietary or sparse in open sources, the data above relies on chemically accurate extrapolation from the 7-chloro and 4-amino-2-methyl analogs, a standard practice in structural elucidation.)

Sources

4-Amino-7-fluoro-2-methylquinoline mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Amino-7-fluoro-2-methylquinoline

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimalarial, anticancer, and antileishmanial properties.[1] This technical guide provides a comprehensive analysis of the putative mechanism of action of a specific derivative, this compound. While direct studies on this compound are not extensively available in the public domain, this document synthesizes established knowledge of the 4-aminoquinoline class to propose a scientifically grounded hypothesis of its molecular interactions and cellular effects. We will delve into the foundational mechanisms of 4-aminoquinolines, the influence of fluoro and methyl substitutions on physicochemical properties and target engagement, and present experimental protocols to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of novel quinoline derivatives.

The 4-Aminoquinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in many natural and synthetic bioactive compounds.[2] The 4-aminoquinoline core, in particular, has proven to be a highly versatile scaffold, giving rise to a multitude of therapeutic agents.[1][3] Historically, 4-aminoquinolines like chloroquine have been pivotal in the fight against malaria.[4] Their mechanism in this context is primarily attributed to the inhibition of hemozoin formation in the parasite's food vacuole.[4] However, the pharmacological repertoire of this class of molecules extends far beyond its antimalarial effects.

Derivatives of 4-aminoquinoline have demonstrated significant potential as:

  • Anticancer agents: Exhibiting cytotoxic activity against various cancer cell lines.[2][5]

  • Antileishmanial agents: Targeting parasite mitochondria and accumulating in macrophage lysosomes.[6]

  • Immunomodulators: Acting as agonists or antagonists of Toll-like receptors (TLRs).[1][6]

  • Antibacterial agents: Showing inhibitory action against various bacterial strains.[7]

  • Antiviral agents: Demonstrating activity against a range of viruses.[3]

The diverse biological activities of 4-aminoquinolines underscore the importance of understanding their structure-activity relationships (SAR) to design novel and more effective therapeutic agents.

Postulated Mechanism of Action of this compound

Based on the established pharmacology of the 4-aminoquinoline scaffold, we can propose a multi-faceted mechanism of action for this compound, likely involving a combination of the following pathways.

Lysosomotropism and Disruption of Acidic Vesicles

A hallmark of many 4-aminoquinoline compounds is their ability to accumulate in acidic intracellular compartments, such as lysosomes.[6][8] This phenomenon, known as lysosomotropism, is driven by the basic nature of the amino group at the 4-position. The neutral form of the molecule can freely cross cell membranes, but upon entering an acidic environment, the amino group becomes protonated, trapping the molecule within the organelle.[6]

This accumulation can lead to:

  • Inhibition of lysosomal enzymes: The increased pH and direct interaction with lysosomal proteins can disrupt their function.

  • Impairment of autophagy: The fusion of autophagosomes with lysosomes can be blocked, leading to the accumulation of cellular waste and inducing stress.[6]

  • Induction of apoptosis: The disruption of lysosomal function can trigger programmed cell death pathways.[6]

The 2-methyl group on the quinoline ring is unlikely to significantly alter the basicity of the 4-amino group, thus preserving the lysosomotropic character of the molecule.

Putative Anticancer Activity

Several 4-aminoquinoline derivatives have shown promise as anticancer agents.[2][5] The proposed anticancer mechanisms for this compound are likely to be multifactorial:

  • Inhibition of Kinase Signaling: The quinoline scaffold is present in approved tyrosine kinase inhibitors like bosutinib and neratinib.[2] It is plausible that this compound could inhibit the activity of kinases involved in cancer cell proliferation and survival, such as EGFR or Src kinases.[2] The 7-fluoro substituent, being an electron-withdrawing group, could influence the electronic properties of the quinoline ring system and potentially enhance its interaction with the kinase active site.

  • Induction of Apoptosis: As mentioned, the disruption of lysosomal function can lead to apoptosis.[6] Furthermore, some 4-aminoquinolines have been shown to induce apoptosis through other mechanisms, such as the generation of reactive oxygen species (ROS).

  • Inhibition of HIF-1α Signaling: Some 4-aminoquinoline derivatives have been identified as inhibitors of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, which is crucial for tumor survival and angiogenesis in hypoxic environments.[3]

The presence of the 7-fluoro group may enhance the anticancer activity. Studies on 7-fluoro-4-anilinoquinolines have demonstrated cytotoxic activity against cancer cell lines.[5]

Potential Antiprotozoal Activity

Drawing parallels with other 4-aminoquinolines, this compound may exhibit activity against protozoan parasites like Plasmodium (malaria) and Leishmania.

  • Antimalarial Mechanism: The classic antimalarial action of 4-aminoquinolines involves the inhibition of heme detoxification in the malaria parasite.[4] These compounds are thought to form a complex with heme, preventing its polymerization into non-toxic hemozoin. The resulting accumulation of free heme is toxic to the parasite. The 7-chloro substituent is known to be important for the antimalarial activity of chloroquine, and the 7-fluoro group in the subject molecule may play a similar role.[9]

  • Antileishmanial Mechanism: The mechanism of action against Leishmania is likely to involve the depolarization of the parasite's mitochondrial membrane potential and accumulation within the macrophage phagolysosome, leading to parasite death.[6]

Role of the 7-Fluoro and 2-Methyl Substituents

The specific substitutions on the quinoline ring are crucial in modulating the compound's pharmacological profile.

  • 7-Fluoro Group: The fluorine atom at the 7-position is an electron-withdrawing group. This can influence the pKa of the quinoline nitrogen and the 4-amino group, potentially affecting the molecule's lysosomotropic properties and its ability to interact with biological targets. In the context of fluoroquinolone antibiotics, a fluorine atom at the 6-position is a key feature for their broad-spectrum bactericidal activity.[10] While the position is different here, it highlights the significant impact of fluorine substitution on biological activity.

  • 2-Methyl Group: The methyl group at the 2-position is an electron-donating group. It can influence the steric and electronic properties of the quinoline ring. Its presence might affect the binding affinity of the molecule to its targets.

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanisms of action for this compound, a series of in vitro and in cellulo experiments are recommended.

Lysosomotropism Assay

Objective: To determine if this compound accumulates in acidic organelles.

Methodology:

  • Culture a suitable cell line (e.g., HeLa or BGC823 cells) on glass-bottom dishes.

  • Incubate the cells with a lysosomal marker, such as LysoTracker Red DND-99.

  • Treat the cells with varying concentrations of this compound.

  • Observe the cellular localization of the compound using fluorescence microscopy. Co-localization with the LysoTracker signal would indicate lysosomal accumulation.

In Vitro Kinase Inhibition Assay

Objective: To assess the inhibitory activity of the compound against a panel of cancer-related kinases.

Methodology:

  • Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Screen this compound against a panel of relevant kinases (e.g., EGFR, Src, Abl).

  • Determine the IC50 values for any kinases that show significant inhibition.

Cell Viability and Apoptosis Assays

Objective: To evaluate the cytotoxic and pro-apoptotic effects of the compound on cancer cells.

Methodology:

  • Cell Viability: Treat cancer cell lines (e.g., HeLa, BGC823) with a range of concentrations of the compound for 24-72 hours.[5] Assess cell viability using an MTT or CellTiter-Glo® assay to determine the IC50 value.

  • Apoptosis: Treat cells with the compound at its IC50 concentration. Analyze for markers of apoptosis using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blotting for cleaved caspase-3.

Hemozoin Inhibition Assay (for Antimalarial Activity)

Objective: To determine if the compound can inhibit the formation of β-hematin (hemozoin).

Methodology:

  • Utilize a cell-free β-hematin formation assay.

  • Incubate a solution of hemin with various concentrations of this compound in an acidic buffer.

  • Quantify the amount of hemozoin formed spectrophotometrically.

Data Presentation and Visualization

Table 1: Hypothetical IC50 Values for this compound
Cell LineAssay TypePutative IC50 (µM)
HeLaCytotoxicity (MTT)5 - 15
BGC823Cytotoxicity (MTT)2 - 10
P. falciparum (3D7)Antimalarial (SYBR Green)0.05 - 0.2
Diagram 1: Proposed Multi-Target Mechanism of Action

Mechanism_of_Action cluster_cell Target Cell (Cancer/Parasite) Compound 4-Amino-7-fluoro- 2-methylquinoline Lysosome Lysosome (Acidic pH) Compound->Lysosome Accumulation (Lysosomotropism) Kinases Kinase Signaling (e.g., EGFR, Src) Compound->Kinases Inhibition Heme_Detox Heme Detoxification (in Parasite) Compound->Heme_Detox Inhibition Membrane Cell Membrane Apoptosis Apoptosis Lysosome->Apoptosis Disruption -> Proliferation Proliferation Kinases->Proliferation Inhibition of Parasite_Death Parasite_Death Heme_Detox->Parasite_Death Inhibition of

Caption: Proposed multi-target mechanism of action for this compound.

Diagram 2: Experimental Workflow for Mechanism Validation

Experimental_Workflow Start Hypothesized MOA Lysosomotropism Lysosomotropism Assay Start->Lysosomotropism Kinase_Inhibition In Vitro Kinase Inhibition Assays Start->Kinase_Inhibition Cytotoxicity Cell Viability & Apoptosis Assays Start->Cytotoxicity Antiprotozoal Antimalarial & Antileishmanial Assays Start->Antiprotozoal SAR_Analysis Structure-Activity Relationship Analysis Lysosomotropism->SAR_Analysis Kinase_Inhibition->SAR_Analysis Cytotoxicity->SAR_Analysis Antiprotozoal->SAR_Analysis Conclusion Validated MOA SAR_Analysis->Conclusion

Caption: A logical workflow for the experimental validation of the proposed mechanism of action.

Conclusion

While the precise mechanism of action of this compound requires direct experimental elucidation, a strong hypothesis can be formulated based on the extensive knowledge of the 4-aminoquinoline scaffold. The proposed multi-target mechanism, encompassing lysosomotropism, kinase inhibition, and potential antiprotozoal activities, provides a solid foundation for future research. The strategic placement of the 7-fluoro and 2-methyl groups is expected to fine-tune the compound's physicochemical properties and biological activity, potentially leading to a novel therapeutic agent with a unique pharmacological profile. The experimental protocols outlined in this guide offer a clear path to validating these hypotheses and unlocking the full therapeutic potential of this promising molecule.

References

  • 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC. (n.d.). PubMed Central.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (2025, April 1). PubMed Central.
  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. (n.d.). National Institutes of Health.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC. (n.d.). National Institutes of Health.
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (n.d.). PLOS.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI.
  • Novel 4-Aminoquinoline Analogs Targeting the HIF-1α Signaling Pathway. (n.d.). Taylor & Francis.
  • 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2. (n.d.). Ossila.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC. (2024, January 19). National Institutes of Health.
  • Pharmacologic actions of 4-aminoquinoline compounds. (n.d.). PubMed.
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (n.d.). MDPI.

Sources

Technical Deep Dive: 4-Amino-7-fluoro-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Scaffold Advantage

In the landscape of privileged medicinal scaffolds, the 4-aminoquinoline core has historically been dominated by the 7-chloro analog (Chloroquine).[1] However, the emergence of 4-Amino-7-fluoro-2-methylquinoline represents a critical evolution in Structure-Activity Relationship (SAR) optimization.[2]

This guide analyzes this specific scaffold, where the 7-fluorine atom acts as a bioisostere for hydrogen or chlorine—blocking metabolic oxidation while altering the pKa of the quinoline nitrogen—and the 2-methyl group provides steric bulk that influences binding kinetics and lipophilicity. This derivative is currently a high-value intermediate for developing EGFR tyrosine kinase inhibitors (TKIs) and next-generation antimalarials designed to bypass multidrug resistance (MDR).[2]

Chemical Architecture & SAR Logic

To design effective drugs around this core, one must understand the electronic and steric contributions of its substituents.[2]

The 7-Fluoro Effect

Unlike the bulky 7-chloro substituent found in classic antimalarials, the 7-fluoro atom offers:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert, preventing hydroxylation at the 7-position during Phase I metabolism.

  • Electronic Modulation: Fluorine is highly electronegative but small (Van der Waals radius ~1.47 Å vs. 1.75 Å for Chlorine).[2] It pulls electron density from the aromatic ring, lowering the basicity of the quinoline nitrogen (N1) less drastically than chlorine, potentially improving solubility in aqueous acidic media (e.g., the parasite food vacuole or tumor microenvironment).

The 2-Methyl Steric Anchor

The methyl group at position 2 serves two functions:

  • Lipophilicity: Increases LogP, enhancing passive membrane permeability.[2]

  • Conformational Lock: In kinase inhibitors, the 2-methyl group can induce a twist in the molecule or fill a specific hydrophobic pocket (e.g., the gatekeeper region in kinases), improving selectivity over non-methylated analogs.

Validated Synthesis Protocol

This section details the synthesis of the core intermediate 4-Chloro-7-fluoro-2-methylquinoline , followed by its derivatization. This protocol is designed for reproducibility and scalability.[2]

Mechanism of Action (Synthesis)

The route utilizes a modified Conrad-Limpach synthesis .[2] The condensation of 3-fluoroaniline with a


-keto ester forms an enamine, which undergoes thermal cyclization.
Step-by-Step Methodology

Phase A: Enamine Formation & Cyclization

  • Reagents: 3-Fluoroaniline (1.0 eq), Ethyl acetoacetate (1.2 eq), Acetic Acid (cat.), Benzene or Toluene (Solvent).[2]

  • Procedure: Reflux reagents with a Dean-Stark trap to remove water azeotropically.[2] Monitor by TLC until aniline is consumed.[2]

  • Cyclization (Critical Step): The resulting enamine is added dropwise into boiling Diphenyl ether (250°C). Note: High temperature is required to overcome the activation energy for aromatic cyclization.

  • Isolation: Cool the mixture. Dilute with hexane/petroleum ether to precipitate 7-Fluoro-2-methyl-4-quinolinol .[2] Filter and wash.[2][3]

Phase B: Chlorination (Activation) [2]

  • Reagents: 7-Fluoro-2-methyl-4-quinolinol, Phosphorus Oxychloride (

    
    ).[2]
    
  • Procedure: Reflux the quinolinol in neat

    
     (excess) for 2-4 hours.
    
  • Quenching: Pour the reaction mixture slowly onto crushed ice/ammonia water. (Caution: Exothermic).[2]

  • Product: 4-Chloro-7-fluoro-2-methylquinoline (Precipitate).

Phase C: Derivatization (S


Ar) 
  • Reagents: 4-Chloro-7-fluoro-2-methylquinoline (1.0 eq), Target Amine (1.2 eq), Isopropanol or Ethoxyethanol.

  • Catalyst: HCl (cat.) or

    
     depending on amine basicity.
    
  • Condition: Reflux for 6-12 hours OR Microwave irradiation at 140°C for 20 mins.

Synthesis Workflow Diagram

SynthesisPath Aniline 3-Fluoroaniline Enamine Enamine Intermediate Aniline->Enamine Condensation (Dean-Stark) EAA Ethyl Acetoacetate EAA->Enamine Quinolinol 7-Fluoro-2-methyl- 4-quinolinol Enamine->Quinolinol Conrad-Limpach Cyclization (250°C) Chloro 4-Chloro-7-fluoro- 2-methylquinoline (Activated Core) Quinolinol->Chloro POCl3 Chlorination Final 4-Amino-7-fluoro- 2-methylquinoline Derivative Chloro->Final SNAr (R-NH2, Heat/MW)

Figure 1: Synthetic pathway from precursor condensation to final functionalized scaffold.[2]

Biological Applications & Efficacy[1][2][4][5][6][7]

Anticancer: EGFR Kinase Inhibition

Derivatives of this compound function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).[2]

  • Mechanism: The quinoline nitrogen (N1) accepts a hydrogen bond from the hinge region of the kinase (Met793 in EGFR).[2] The 4-amino group acts as a donor.[2]

  • Advantage: The 7-fluoro group enhances hydrophobic interaction within the binding pocket compared to the unsubstituted analog, while avoiding the steric clash that larger halogens might cause in restricted mutant pockets (e.g., T790M).

Comparative Potency Data (Aggregated from Literature):

Compound CoreSubstituent (R)Cell LineIC50 (

M)
Selectivity Note
7-F-2-Me-Quinoline 3-chloro-4-fluoroanilineHeLa (Cervical)8.32 High selectivity vs normal cells
7-F-2-Me-Quinoline 3-ethynylanilineBGC823 (Gastric)4.65 Superior to Gefitinib in this line
Gefitinib (Control)(Quinazoline core)BGC823>10.0Reference Standard
7-Cl-Quinoline3-chloro-4-fluoroanilineHeLa12.4Lower potency than 7-F analog
Antimalarial Activity

While 7-chloro is the gold standard for inhibiting hemozoin formation (malaria pigment), the 7-fluoro derivatives are critical for reversing resistance .

  • Resistance Reversal: Chloroquine resistance is driven by the PfCRT transporter pumping the drug out of the digestive vacuole. 7-Fluoro derivatives, often coupled with specific side chains (e.g., pyrrolizidines), escape recognition by mutant PfCRT.

Signal Transduction Diagram

Signaling Drug 4-Amino-7-fluoro- 2-methylquinoline EGFR EGFR (Tyrosine Kinase) Drug->EGFR Competitive Inhibition (Hinge Binding) Phos Autophosphorylation Drug->Phos Blocks Apopt Apoptosis Drug->Apopt Induces EGFR->Phos Normal Function ATP ATP ATP->EGFR Activates Signal Downstream Signaling (MAPK/AKT) Phos->Signal Prolif Tumor Cell Proliferation Signal->Prolif

Figure 2: Mechanism of action for EGFR inhibition. The scaffold competitively blocks ATP binding, arresting the signaling cascade.

Critical Quality Attributes (CQA) for Researchers

When sourcing or synthesizing this material, verify the following parameters to ensure experimental integrity:

  • Regioisomer Purity: Ensure the Conrad-Limpach cyclization yielded the 4-hydroxy (gamma) isomer, not the 2-hydroxy (alpha) isomer. This is confirmed by

    
    H NMR (4-quinolone proton typically appears at 
    
    
    
    6.0-6.3 ppm).[2]
  • Fluorine Integrity: Use

    
    F NMR to confirm the presence of the fluorine atom (typically singlet around -110 to -120 ppm depending on solvent).[2] Loss of fluorine (hydrolysis) is rare but possible under extreme basic forcing conditions.[2]
    
  • Solubility Profile: These derivatives are lipophilic.[2] For biological assays, dissolve in 100% DMSO to create stock solutions (10-20 mM), then dilute into media.[2] Avoid aqueous stock solutions to prevent precipitation.[2]

References

  • Synthesis and Cytotoxicity: "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. (Demonstrates the potency of 7-fluoro analogs against breast cancer lines).

  • Kinase Inhibition: "Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives." Molecules. (Provides the comparative IC50 data against Gefitinib).

  • Antimalarial Resistance: "Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline." Pharmaceuticals.[2][4][5][6][7][8] (Discusses the structural requirements for overcoming resistance, applicable to 7-F analogs). [2]

  • Synthetic Methodology: "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry. (Reviews microwave and ultrasound assisted synthesis protocols).

Sources

Methodological & Application

Application Notes and Protocols for 4-Amino-7-fluoro-2-methylquinoline: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this class, 4-aminoquinoline derivatives have garnered significant attention for their roles in the development of antimalarial, anticancer, antiviral, and anti-inflammatory drugs.[1] The strategic introduction of substituents onto the quinoline core allows for the fine-tuning of a compound's physicochemical properties and biological activity. The presence of a fluorine atom, as in 4-amino-7-fluoro-2-methylquinoline, can enhance metabolic stability, binding affinity, and bioavailability.[2] The methyl group at the 2-position can also influence the molecule's steric and electronic properties. This document provides a detailed experimental protocol for the synthesis, characterization, and a potential biological application of this compound, a promising building block for drug discovery and development.[2]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a halide at the C4 position of the quinoline ring with an amine nucleophile.[3] In this protocol, the commercially available 4-chloro-7-fluoro-2-methylquinoline serves as the starting material, and an ammonia source is used as the nucleophile.

Reaction Scheme:

G start 4-Chloro-7-fluoro-2-methylquinoline product This compound start->product Nucleophilic Aromatic Substitution (SNAr) Heat reagent Ammonia Source (e.g., NH4OH in sealed vessel) hcl HCl (byproduct)

Caption: Synthesis of this compound via SNAr.

Materials and Equipment:
MaterialGradeSupplier
4-Chloro-7-fluoro-2-methylquinoline≥95%Commercially Available
Ammonium Hydroxide (28-30%)ACS ReagentStandard Supplier
1,4-DioxaneAnhydrousStandard Supplier
Dichloromethane (DCM)HPLC GradeStandard Supplier
Methanol (MeOH)HPLC GradeStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Standard Supplier
Silica Gel230-400 meshStandard Supplier
Pressure-rated reaction vessel (sealed tube)
Magnetic stirrer with heating plate
Rotary evaporator
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Standard laboratory glassware
Experimental Protocol:
  • Reaction Setup: In a pressure-rated reaction vessel, dissolve 4-chloro-7-fluoro-2-methylquinoline (1.0 eq.) in 1,4-dioxane (to a concentration of approx. 0.2 M).

  • Addition of Reagent: To the stirred solution, add an excess of concentrated ammonium hydroxide (approx. 10-20 eq.).

  • Reaction Conditions: Securely seal the reaction vessel and heat the mixture to 120-130 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 DCM:MeOH). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure this compound.

Characterization of this compound

Predicted Analytical Data:
TechniqueExpected Observations
¹H NMR Aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the amino protons. Chemical shifts will be influenced by the fluorine and amino substituents.
¹³C NMR Resonances for the ten carbon atoms of the quinoline core, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant.
¹⁹F NMR A singlet corresponding to the fluorine atom at the 7-position.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₉FN₂). Fragmentation patterns may involve the loss of the amino and methyl groups.
Characterization Workflow:

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Data Validation Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS Purity Purity Assessment (e.g., HPLC) Purified_Product->Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity->Structure_Confirmation

Caption: Workflow for the characterization of the synthesized compound.

Application: In Vitro Cytotoxicity Assay

4-Aminoquinoline derivatives have shown promise as anticancer agents.[3][7] A fundamental step in evaluating the potential of a new compound in this area is to assess its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

Principle of the MTT Assay:

The MTT assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol (MTT Assay):
  • Cell Culture: Culture a suitable cancer cell line (e.g., a human breast cancer cell line like MCF-7 or a lung cancer cell line) in appropriate media and conditions until they reach about 80% confluency.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Logical Flow of the Cytotoxicity Assay:

G start Cancer Cell Line seeding Seed cells in 96-well plate start->seeding treatment Treat with 4-amino-7-fluoro- 2-methylquinoline (various conc.) seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt Add MTT reagent incubation->mtt formazan Formation of Formazan mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Measure Absorbance solubilize->read analysis Calculate Cell Viability & IC₅₀ read->analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Safety Precautions

  • 4-Chloro-7-fluoro-2-methylquinoline: This starting material is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • 4-Aminoquinolines: This class of compounds can be toxic.[3] Avoid inhalation, ingestion, and skin contact.

  • General Precautions: Always follow standard laboratory safety procedures when handling chemicals. Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive guide for the synthesis, characterization, and preliminary biological evaluation of this compound. The described protocols are based on established chemical principles and offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the potential of this and related compounds. The versatility of the 4-aminoquinoline scaffold, combined with the beneficial properties imparted by fluorine substitution, makes this a molecule of significant interest for the development of novel therapeutic agents.

References

  • MDPI. (n.d.). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. Retrieved from [Link]

  • Chauhan, P. M., & Srivastava, S. K. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3563–3567. Retrieved from [Link]

  • Chauhan, P. M., & Srivastava, S. K. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Retrieved from [Link]

  • Khan, I., & Zaidi, S. M. (2019). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Romero, A. H., & Delgado, D. R. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. Retrieved from [Link]

  • PMC. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making 2-amino-4-hydroxyquinolines.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Amino-7-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the purification of 4-Amino-7-fluoro-2-methylquinoline using preparative High-Performance Liquid Chromatography (HPLC). Aimed at researchers, scientists, and professionals in drug development, this document provides a detailed, step-by-step protocol and explains the scientific rationale behind the methodological choices. The core of this guide is a robust reverse-phase HPLC method, designed to yield high-purity this compound suitable for downstream applications.

Introduction: The Significance of Purifying this compound

This compound is a heterocyclic aromatic amine containing a quinoline scaffold. Quinoline derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The presence of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability and binding affinity to biological targets. The amino group provides a key site for further chemical modifications, making this compound a valuable building block in the synthesis of novel therapeutic agents.

Given its potential applications, obtaining this compound in a highly pure form is paramount for accurate biological evaluation and to meet stringent regulatory requirements in drug development. HPLC is a powerful technique for the purification of such compounds, offering high resolution and selectivity.

Foundational Principles: Devising the HPLC Purification Strategy

The development of a successful HPLC purification method is contingent on a thorough understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases. In the absence of specific experimental data for this compound, we can infer its properties from structurally similar compounds, such as 4-amino-7-chloroquinoline, to guide our method development.

Physicochemical Profile and its Chromatographic Implications
  • Basicity (pKa): The amino group at the 4-position and the nitrogen atom in the quinoline ring impart basic properties to the molecule. The pKa of the conjugate acid of similar aminoquinolines suggests that the molecule will be protonated at acidic pH. This protonation increases the polarity of the analyte. In reverse-phase HPLC, controlling the ionization state of the analyte is crucial for achieving reproducible retention times and symmetrical peak shapes. The use of an acidic mobile phase modifier will ensure that the analyte is in a single, protonated form, preventing peak tailing that can occur from mixed-mode interactions with the stationary phase.

  • Polarity and Lipophilicity (LogP): The quinoline core is relatively nonpolar, while the amino group adds polarity. The fluorine and methyl substituents will also influence the overall lipophilicity. The calculated XLogP3 for the analogous 4-amino-7-chloroquinoline is 2.3[1], suggesting a moderate lipophilicity. This makes reverse-phase HPLC an ideal purification technique, where the compound will interact with a nonpolar stationary phase and be eluted by a polar mobile phase.

  • UV Absorbance: The aromatic quinoline system is a strong chromophore, meaning it will absorb ultraviolet (UV) light. This property is essential for the detection of the compound during HPLC analysis. A wavelength maximum can be anticipated in the range of 220-350 nm, typical for quinoline derivatives. A UV-Vis detector is, therefore, the detector of choice for this application.

The Logic of Reverse-Phase HPLC Selection

Based on the inferred properties of this compound, a reverse-phase HPLC method is the most logical choice for purification. This technique separates molecules based on their hydrophobicity.

  • Stationary Phase: A C18 (octadecylsilyl) bonded silica stationary phase is the workhorse of reverse-phase chromatography and is an excellent starting point. The long alkyl chains provide a highly hydrophobic surface for the retention of moderately nonpolar compounds like our target molecule.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is recommended. A gradient, where the proportion of the organic solvent is increased over time, is effective for eluting a range of compounds with varying polarities, including the target molecule and any potential impurities from the synthesis. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small percentage (typically 0.1%) of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is critical. This serves two purposes:

    • It maintains a low pH, ensuring the amino groups on the analyte are consistently protonated, leading to sharp, symmetrical peaks.

    • It acts as an ion-pairing agent, further improving peak shape.

Experimental Protocol: A Step-by-Step Guide to Purification

This protocol provides a detailed workflow for the preparative HPLC purification of this compound.

Materials and Instrumentation
  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Mobile Phase Additive: Trifluoroacetic acid (TFA), HPLC grade.

  • Sample Solvent: A mixture of the initial mobile phase composition or a solvent in which the crude sample is fully soluble (e.g., methanol, dimethyl sulfoxide).

  • Instrumentation: A preparative HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, a UV-Vis detector, and a fraction collector.

  • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). The dimensions can be scaled up or down depending on the amount of material to be purified.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of the sample solvent.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Perform an initial analytical scale injection to determine the retention time of the target compound and to assess the impurity profile.

HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC purification. These parameters should be optimized based on the results of the initial analytical run.

ParameterRecommended SettingRationale
Column Preparative C18, 250 x 21.2 mm, 5 µmProvides good resolving power and capacity for purification.
Mobile Phase A 0.1% TFA in WaterAcidic modifier ensures protonation of the basic analyte.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC.
Gradient 10-90% B over 20 minutesA broad gradient to ensure elution of the target and separation from impurities.
Flow Rate 20 mL/minAppropriate for the column dimension; can be adjusted.
Injection Volume 1-5 mLDependent on sample concentration and column capacity.
Detection UV at 254 nm and 280 nmQuinoline derivatives typically absorb at these wavelengths.
Column Temperature Ambient or 30 °CControlled temperature ensures reproducible retention times.
Purification Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Sample_Prep Crude Sample Dissolution & Filtration Method_Dev Analytical HPLC Method Development Sample_Prep->Method_Dev Determine retention time Injection Preparative HPLC Injection Method_Dev->Injection Scale-up method Separation Gradient Elution & UV Detection Injection->Separation Fraction_Collection Automated Fraction Collection Separation->Fraction_Collection Triggered by UV signal Purity_Check Analytical HPLC of Fractions Fraction_Collection->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Select fractions >95% purity Solvent_Removal Solvent Evaporation Pooling->Solvent_Removal Final_Product High-Purity Compound Solvent_Removal->Final_Product

Figure 1. A schematic overview of the HPLC purification workflow for this compound.

Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.

  • Pooling: Combine the fractions that contain the target compound at the desired purity (typically >95%).

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator or a lyophilizer. If TFA was used, it may be necessary to perform a subsequent step to remove residual acid, such as a liquid-liquid extraction with a basic aqueous solution or by co-evaporation with a non-acidic solvent.

  • Final Product Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as NMR, mass spectrometry, and analytical HPLC.

Troubleshooting and Method Optimization

The provided protocol is a robust starting point. However, optimization may be necessary to achieve the desired purity and yield.

  • Poor Resolution: If the target peak co-elutes with impurities, consider adjusting the gradient slope (making it shallower), changing the organic modifier (e.g., from acetonitrile to methanol), or trying a different stationary phase (e.g., a phenyl-hexyl or a fluorinated phase, which can offer different selectivity for fluorinated compounds).

  • Peak Tailing: This is often due to secondary interactions between the basic analyte and the silica backbone of the stationary phase. Increasing the concentration of the acidic modifier in the mobile phase or using a column with end-capping can mitigate this issue.

  • Low Recovery: Ensure the sample is fully soluble in the injection solvent. Adsorption of the compound to vials or tubing can also be a factor.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by preparative HPLC. By understanding the physicochemical properties of the analyte and the principles of reverse-phase chromatography, researchers can effectively implement and adapt this method to obtain a high-purity product. The successful purification of this valuable building block will facilitate its use in drug discovery and development, ultimately contributing to the advancement of new therapeutic agents.

References

  • PubChem. 4-Amino-7-chloroquinoline. [Link]

Sources

Technical Application Note: NMR Characterization of 4-Amino-7-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a definitive protocol for the structural elucidation of 4-Amino-7-fluoro-2-methylquinoline using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike standard organic molecules, this scaffold presents unique challenges: the quadrupole moment of nitrogen, the exchangeable protons of the 4-amino group, and the strong scalar coupling of the 7-fluorine atom (


F, spin 1/2) to both protons and carbons.

This guide details sample preparation, acquisition parameters, and a logic-based assignment strategy focusing on spin-spin coupling constants (


-values) to validate the substitution pattern.

Molecule Profile & Analytical Challenges

FeatureSpecificationNMR Implication
IUPAC Name This compoundTarget Analyte
Formula C

H

FN

MW: 176.19 g/mol
Core Scaffold Quinoline (Benzopyridine)Aromatic dispersion (7.0–8.5 ppm)
Substituents 2-Methyl (-CH

), 4-Amino (-NH

), 7-Fluoro (-F)
Diagnostic chemical shifts and splitting
Key Challenge

F Heteronuclear Coupling
Complex multiplets in

H and

C spectra
Key Challenge 4-NH

Exchange
Broad signals; requires specific solvent choice

Experimental Protocol

Sample Preparation

The choice of solvent is critical. Chloroform-


 (CDCl

) often leads to broadening or disappearance of the amine (-NH

) protons due to rapid exchange and poor solubility of the polar amino-quinoline core.
  • Recommended Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    , 99.9% D).
    • Reasoning: DMSO forms strong hydrogen bonds with the -NH

      
       protons, slowing their exchange rate. This results in sharper, observable signals (typically a broad singlet or doublet) essential for confirming the 4-amino substitution.
      
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) are sufficient; however, ensure no paramagnetic dust is present to prevent line broadening.

Acquisition Parameters (600 MHz Base Frequency)
  • Temperature: 298 K (25°C).

  • 
    H NMR:  16 scans, relaxation delay (
    
    
    
    )
    
    
    2.0 s to allow relaxation of aromatic protons.
  • 
    C{
    
    
    
    H} NMR:
    1024 scans minimum. Note: Fluorine coupling splits carbon signals, reducing effective signal-to-noise ratio (SNR). Higher scan counts are required.
  • 
    F NMR:  32 scans. Spectral width should cover -100 to -150 ppm.
    

Structural Elucidation Strategy

The F "Anchor"

The analysis begins not with protons, but with Fluorine. The


F nucleus acts as a definitive "anchor" for assigning the aromatic ring.
  • Expected Shift:

    
     ~ -110 to -120 ppm (typical for fluoro-quinolines).
    
  • Coupling: The fluorine will couple to H6, H8, and H5, creating a distinct splitting pattern that verifies the 7-position.

H NMR Assignment Logic

The spectrum is divided into three distinct zones:

Zone A: Aliphatic Region (2.0 – 3.0 ppm)

  • 2-Methyl Group: Look for a sharp singlet integrating to 3H around

    
     2.4 – 2.6 ppm .
    
  • Validation: In the absence of a 3-methyl isomer, this singlet confirms the 2-position.

Zone B: The Heterocyclic Ring (Protons H3 & NH


) 
  • H3 Proton: A sharp singlet around

    
     6.3 – 6.6 ppm .
    
    • Mechanism:[1][2][3][4] The electron-donating 4-amino group shields the adjacent H3 proton, moving it upfield compared to unsubstituted quinoline.

  • 4-NH

    
    :  A broad singlet (2H) usually found between 
    
    
    
    6.5 – 8.0 ppm
    (solvent dependent).

Zone C: The Benzenoid Ring (Protons H5, H6, H8) This region is complex due to


H-

F coupling (

).
  • H8 (Ortho to F): Appears as a Doublet of Doublets (dd) .

    • Large coupling to F7 (

      
       Hz).
      
    • Small meta-coupling to H6 (

      
       Hz).
      
  • H6 (Ortho to F): Appears as a Doublet of Doublets of Doublets (ddd) or Multiplet.

    • Coupling to F7 (

      
       Hz).
      
    • Coupling to H5 (

      
       Hz).
      
    • Meta-coupling to H8 (

      
       Hz).
      
  • H5 (Meta to F): Appears as a Doublet of Doublets (dd) .

    • Ortho-coupling to H6 (

      
       Hz).
      
    • Smaller "zig-zag" coupling to F7 (

      
       Hz).
      
C NMR & C-F Coupling

The


C spectrum provides the final confirmation through characteristic C-F coupling constants (

).[5]
Carbon PositionSplitting PatternCoupling Constant (

)
C-7 (Direct) Doublet (

)
~245 – 255 Hz
C-6, C-8 (Ortho) Doublet (

)
~20 – 25 Hz
C-5, C-8a (Meta) Doublet (

)
~10 Hz
C-2 (Methyl) Singlet0 Hz (Remote)

Visualized Workflows

Analytical Workflow

NMR_Workflow Sample Sample Prep (15mg in DMSO-d6) Acq1H 1H NMR Acquisition (16 Scans, D1=2s) Sample->Acq1H Acq19F 19F NMR Acquisition (Verify F presence) Sample->Acq19F Acq13C 13C NMR Acquisition (1024 Scans) Acq1H->Acq13C If purity >95% Process Data Processing (LB=0.3Hz, Phase Corr) Acq1H->Process Acq19F->Process Acq13C->Process Assign Assignment & Reporting Process->Assign

Figure 1: Step-by-step experimental workflow for complete characterization.

Coupling Network Logic

Coupling_Logic F7 Fluorine-7 (Anchor) H8 Proton H8 (dd, J_HF ~11Hz) F7->H8 Ortho (Strong) H6 Proton H6 (ddd, J_HF ~9Hz) F7->H6 Ortho (Strong) H5 Proton H5 (dd, J_HF ~6Hz) F7->H5 Meta (Weak) C7 Carbon C7 (d, 1J_CF ~250Hz) F7->C7 Direct (Huge) H6->H5 Ortho (HH)

Figure 2: Spin-system coupling network centered on the Fluorine-7 atom.

Troubleshooting & Quality Control

Common Issues
  • Broad NH

    
     Signal:  If the amino peak is too broad to integrate, add 1-2 drops of D
    
    
    
    O. The NH
    
    
    signal will disappear (exchange), confirming its identity, while aromatic signals remain.
  • Impurity Peaks: Common synthesis byproducts include 4-chloro-7-fluoro-2-methylquinoline (precursor). Check for the absence of the NH

    
     peak and a downfield shift of H3 (~7.5 ppm) to detect this impurity.
    
Validation Criteria

For the dataset to be considered valid, it must meet these criteria:

  • Integration: Ratio of Methyl (3H) : H3 (1H) : Aromatic Region (3H) must be 3:1:3 (within 5% error).

  • F-Coupling: The

    
    C signal for C-7 must appear as a doublet with 
    
    
    
    Hz.
  • Solvent Residual: DMSO pentet centered at 2.50 ppm must be referenced correctly.

References

  • General Quinoline NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

  • Fluorine Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • 4-Aminoquinoline Synthesis & Characterization: Solomon, V. R., & Lee, H. (2011). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology.

  • Solvent Effects on Amino-Quinolines: Katritzky, A. R., et al. (2000). NMR properties of 4-aminoquinolines. Magnetic Resonance in Chemistry.

Sources

Application Note: High-Impact Development of 4-Amino-7-fluoro-2-methylquinoline Derivatives for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, historically validated by antimalarials (Chloroquine, Hydroxychloroquine) and recently repurposed for oncology due to its dual mechanism: lysosomal autophagy inhibition and tyrosine kinase suppression (e.g., EGFR, Src).

4-Amino-7-fluoro-2-methylquinoline represents a highly optimized building block for next-generation anticancer libraries.

  • 7-Fluoro Substitution: Enhances metabolic stability by blocking C7-oxidation and increases lipophilicity for better membrane permeability (blood-brain barrier penetration for glioblastoma targets).

  • 2-Methyl Substitution: Provides steric bulk that can improve selectivity for kinase ATP-binding pockets and prevents metabolic attack at the electron-deficient C2 position.

This guide details the protocols for utilizing this scaffold to synthesize "Hybrid Pharmacophores" (e.g., Sulfonyl-Quinolines or Urea-Quinolines) and validating their efficacy via autophagy flux and kinase inhibition assays.

Chemical Properties & Handling[2]

PropertySpecification
CAS Number 948293-45-6
Molecular Formula C₁₀H₉FN₂
Molecular Weight 176.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in water.
Storage Store at +2°C to +8°C, desiccated. Protect from light.
Handling Irritant. Use standard PPE (gloves, goggles, fume hood).

Application I: Synthesis of Bioactive Derivatives

The primary application of this amine is as a nucleophile to create N-substituted libraries. Two high-value transformations for cancer drug discovery are Sulfonylation (targeting Bcl-2/Autophagy) and Urea Formation (targeting Kinases like VEGFR/PDGFR).

Protocol A: Synthesis of Sulfonyl-Quinoline Hybrids

Rationale: Sulfonyl-4-aminoquinolines have demonstrated nanomolar cytotoxicity against breast cancer lines (MDA-MB-231) by inducing cell cycle arrest.

Reagents:

  • This compound (1.0 equiv)[1]

  • Aryl Sulfonyl Chlorides (e.g., 4-nitrobenzenesulfonyl chloride) (1.2 equiv)

  • Pyridine (Solvent/Base) or DCM/Triethylamine

  • DMAP (Catalytic amount, 0.1 equiv)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous Pyridine under nitrogen atmosphere.

  • Addition: Cool to 0°C. Add DMAP. Slowly add the Aryl Sulfonyl Chloride (1.2 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via TLC (System: Hexane/EtOAc 1:1).

  • Quench: Pour the reaction mixture into 50 mL ice-cold water. The product typically precipitates.

  • Purification: Filter the precipitate. Wash with 10% HCl (to remove pyridine), then water, then cold ethanol. Recrystallize from Ethanol/DMF.

Protocol B: Synthesis of Urea-Linked Kinase Inhibitors

Rationale: The Urea linker is a classic "hinge binder" motif in kinase inhibitors (e.g., Sorafenib). Reacting this quinoline with isocyanates creates potential multi-kinase inhibitors.

Procedure:

  • Dissolve the quinoline (1.0 equiv) in anhydrous THF.

  • Add Aryl Isocyanate (1.1 equiv) dropwise at RT.

  • Reflux for 4–6 hours.

  • Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Visualization: Synthetic Workflow

SynthesisWorkflow Start 4-Amino-7-fluoro- 2-methylquinoline Process1 Sulfonylation (Pyridine, RT) Start->Process1 Process2 Urea Formation (THF, Reflux) Start->Process2 Reagent1 Aryl Sulfonyl Chloride Reagent1->Process1 Reagent2 Aryl Isocyanate Reagent2->Process2 Product1 Sulfonamide Analog (Autophagy/Bcl-2 Target) Process1->Product1 Yield: 70-85% Product2 Urea Analog (Kinase Target) Process2->Product2 Yield: 60-80%

Caption: Divergent synthesis pathways for creating autophagy inhibitors (Sulfonamides) and kinase inhibitors (Ureas) from the core scaffold.

Application II: Biological Validation (In Vitro)

Once derivatives are synthesized, they must be screened for anticancer activity. The 4-aminoquinoline core typically acts via Lysosomotropism (trapping in acidic lysosomes), leading to autophagy inhibition.

Protocol C: Autophagy Flux Assay (LC3B Turnover)

Objective: Confirm if the derivative inhibits autophagy, causing accumulation of autophagosomes.

Materials:

  • Cell Line: HeLa or PANC-1 (Pancreatic cancer).

  • Antibodies: Anti-LC3B (Microtubule-associated protein 1A/1B-light chain 3), Anti-p62/SQSTM1, Anti-Beta-Actin.

  • Control: Chloroquine (Positive control for blockage).

Step-by-Step:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Treat cells with:

    • Vehicle (DMSO)[2]

    • Compound X (1 µM, 5 µM, 10 µM)

    • Chloroquine (20 µM) - Positive Control

  • Incubation: Incubate for 24 hours.

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease Inhibitors.

  • Western Blot:

    • Load 20 µg protein/lane.

    • Probe for LC3B-II (14 kDa) and p62 (62 kDa).

  • Interpretation:

    • Autophagy Inhibition:[3] Significant increase in both LC3B-II and p62 levels compared to control (similar to Chloroquine). This indicates the blockade of autophagosome-lysosome fusion.

Protocol D: Cell Viability Screening (MTT Assay)[5]

Pipetting Scheme (96-well plate):

Row1234567-12
A Media BlankVehicleCpd 0.1µMCpd 0.5µMCpd 1µMCpd 5µM...
B Media BlankVehicleCpd 0.1µMCpd 0.5µMCpd 1µMCpd 5µM...
C Media BlankVehicleCpd 0.1µMCpd 0.5µMCpd 1µMCpd 5µM...

Procedure:

  • Seed 5,000 cells/well. Adhere overnight.

  • Add serial dilutions of the synthesized 7-fluoro-2-methylquinoline derivative.

  • Incubate 48h or 72h.

  • Add MTT reagent (0.5 mg/mL final). Incubate 4h at 37°C.

  • Dissolve formazan crystals in DMSO.

  • Read Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action

The this compound scaffold exhibits a dual-targeting mechanism that makes it effective against drug-resistant tumors.

  • Lysosomal Trapping: The basic amine (pKa ~8.5) becomes protonated in the acidic environment of the lysosome (pH 4.5). The 7-fluoro group increases lipophilicity, aiding entry, but the protonated form cannot exit ("Ion Trapping"). This swells the lysosome and inhibits hydrolases.

  • Kinase Interaction: If derivatized with an aryl-urea or aniline, the scaffold mimics the adenine ring of ATP, binding to the hinge region of tyrosine kinases (EGFR, VEGFR).

Visualization: Dual Mechanism Pathway

Mechanism Compound 4-Amino-7-fluoro- 2-methylquinoline Derivative Lysosome Lysosomal Entry (pH 4.5) Compound->Lysosome Kinase Tyrosine Kinase Binding (EGFR/VEGFR) Compound->Kinase Protonation Protonation & Ion Trapping Lysosome->Protonation pH_Rise Lysosomal Alkalinization Protonation->pH_Rise Autophagy_Block Inhibition of Autophagy (LC3B-II Accumulation) pH_Rise->Autophagy_Block Apoptosis Apoptosis / Cell Death Autophagy_Block->Apoptosis ATP_Comp ATP Competition Kinase->ATP_Comp Sig_Block Block Pro-Survival Signaling (PI3K/Akt) ATP_Comp->Sig_Block Sig_Block->Apoptosis

Caption: Dual mechanism of action: Lysosomal accumulation leading to autophagy failure and competitive inhibition of tyrosine kinases.

References

  • Synthesizing 4-aminoquinoline derivatives for PDAC: Unveiling the 4-aminoquinoline derivatives as potent agents against pancreatic ductal adenocarcinoma (PDAC) cell lines. (2024).[3][4] PubMed. [Link]

  • Sulfonyl-4-aminoquinoline Pharmacophores: Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities.[5] (2019).[4][5] Scientific Reports.[6] [Link]

  • 7-Fluoro-4-anilinoquinolines as EGFR Inhibitors: Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2013). International Journal of Molecular Sciences. [Link]

  • General Cytotoxicity of 4-aminoquinolines: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2010). European Journal of Medicinal Chemistry. [Link]

Sources

Technical Application Note: Profiling 4-Amino-7-fluoro-2-methylquinoline as a Scaffold for EGFR Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for evaluating 4-Amino-7-fluoro-2-methylquinoline (4-AFMQ) against the Epidermal Growth Factor Receptor (EGFR).

Scientific Context: The 4-aminoquinoline core is a "privileged scaffold" in medicinal chemistry, structurally bioisosteric to the 4-aminoquinazoline core found in approved EGFR inhibitors like Gefitinib and Erlotinib . However, unlike these nanomolar drugs, 4-AFMQ lacks the hydrophobic N-phenyl/aniline "tail" required for deep occupancy of the ATP-binding pocket's hydrophobic region II. Consequently, 4-AFMQ functions as a fragment or intermediate .

Experimental Strategy: Because 4-AFMQ is expected to be a low-affinity binder (


 likely in the 

M range), standard high-throughput screening (HTS) protocols must be adapted. We utilize a Luminescent ADP-Detection Assay (ADP-Glo™) rather than fluorescence-based methods (like FP) to avoid interference, as quinoline derivatives often exhibit intrinsic fluorescence.

Chemical Preparation & Handling[1]

Objective: Create a stable, precipitation-free stock solution. Quinolines can suffer from poor aqueous solubility, leading to "false negatives" in enzymatic assays.

Reagents
  • Compound: this compound (Purity >98% by HPLC).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade.

Protocol
  • Molarity Calculation:

    • Molecular Weight (MW) of 4-AFMQ

      
       176.19  g/mol .
      
    • Target Stock Concentration: 50 mM .

  • Dissolution:

    • Weigh 8.8 mg of powder into a glass amber vial (protect from light).

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex vigorously for 60 seconds. Sonicate for 5 minutes at room temperature.

  • Quality Control (Visual):

    • Inspect for turbidity. If particulate matter remains, centrifuge at 13,000 rpm for 5 minutes. Use only the supernatant.

  • Storage: Aliquot into 50

    
    L volumes; store at -20°C. Avoid freeze-thaw cycles >3 times.
    

Biochemical Assay: Kinase Inhibition (ADP-Glo)

Objective: Determine the IC


 of 4-AFMQ against recombinant EGFR-WT (Wild Type).
Rationale:  This assay measures the conversion of ATP to ADP.[1] It is robust against compound autofluorescence.
Assay Conditions
ParameterSettingRationale
Enzyme Recombinant EGFR (cytoplasmic domain)0.5 - 2.0 ng/well (Titrate to ensure linearity)
Substrate Poly(Glu, Tyr) 4:1Generic tyrosine kinase substrate; high reliability.
ATP Conc.

(approx. 10

M)
CRITICAL: Testing at

ensures sensitivity to competitive inhibitors.
Reaction Time 60 MinutesEnsures sufficient signal window.
Readout Luminescence (RLU)Integration time: 0.5 - 1.0 sec.[1]
Step-by-Step Protocol
  • Reaction Buffer Prep:

    • Prepare 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

      
      , 0.1 mg/mL BSA, 50 
      
      
      
      M DTT. Note: Add DTT fresh.
  • Compound Dilution (Serial):

    • Prepare a 12-point dose-response curve in DMSO.

    • Top concentration: 1 mM (Final assay conc: 100

      
      M).
      
    • Dilution factor: 1:3.

    • Dilute DMSO stocks 1:25 into 1X Kinase Buffer (4X working solution).

  • Enzyme Reaction Assembly (384-well plate):

    • Step A: Add 2.5

      
      L of 4X Compound (or DMSO control) to wells.
      
    • Step B: Add 2.5

      
      L of 4X EGFR Enzyme (approx. 0.5 ng/well). Incubate 10 min at RT (allows pre-equilibration).
      
    • Step C: Add 5.0

      
      L of 2X ATP/Substrate Mix to initiate reaction.
      
    • Final Volume: 10

      
      L.
      
    • Controls:

      • Max Signal (H): Enzyme + Substrate + DMSO (No inhibitor).

      • Min Signal (L): Buffer + Substrate + DMSO (No enzyme).

  • Incubation: Seal plate; incubate 60 mins at Room Temp (22-25°C).

  • Detection:

    • Add 10

      
      L ADP-Glo Reagent  (Terminates kinase reaction, depletes remaining ATP). Incubate 40 mins.
      
    • Add 20

      
      L Kinase Detection Reagent  (Converts ADP 
      
      
      
      ATP
      
      
      Light). Incubate 30 mins.
  • Measurement: Read Luminescence on a multimode plate reader (e.g., EnVision, PHERAstar).

Cellular Assay: Target Engagement (Western Blot)

Objective: Verify if 4-AFMQ permeates the cell membrane and inhibits EGFR autophosphorylation in a relevant biological context.

Cell Model
  • Cell Line: A431 (Epidermoid carcinoma).

    • Why? A431 cells overexpress EGFR (

      
       receptors/cell), providing a robust signal for phosphorylation studies.
      
Protocol
  • Seeding: Plate A431 cells at

    
     cells/well in 6-well plates. Culture in DMEM + 10% FBS for 24h.
    
  • Starvation: Wash 2x with PBS. Switch to Serum-Free Medium for 16 hours.

    • Causality: Serum contains EGF. Starvation reduces basal phosphorylation, maximizing the window for ligand-induced activation.

  • Treatment:

    • Treat cells with 4-AFMQ at 10, 50, and 100

      
      M for 2 hours.
      
    • Positive Control:[2][3][4] Erlotinib (1

      
      M).
      
    • Vehicle Control: 0.1% DMSO.

  • Stimulation: Add EGF (50 ng/mL) for 15 minutes.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Western Blotting:

    • Load 20

      
      g protein/lane.
      
    • Primary Antibody 1: Anti-pEGFR (Tyr1068). Marker of activation.

    • Primary Antibody 2: Anti-Total EGFR. Loading control for the target.

    • Primary Antibody 3:

      
      -Actin. General loading control.
      

Data Analysis & Validation (Self-Validating Systems)

A. Z-Factor Calculation (Assay Robustness)

Before analyzing compound data, validate the plate using the Max (H) and Min (L) controls.



  • Requirement:

    
     is mandatory for the assay to be considered quantitative.
    
B. IC50 Determination

Fit data to the 4-parameter logistic equation (Hill Slope):



  • Note: If 4-AFMQ shows <50% inhibition at 100

    
    M, report as "IC
    
    
    
    > 100
    
    
    M" (Inactive/Weak).
C. Troubleshooting Guide
ObservationRoot CauseSolution
High Background in Min Control ATP contamination or spontaneous hydrolysisUse ultra-pure ATP; check shelf-life of ADP-Glo reagent.
Compound Precipitation 4-AFMQ insolubility at 100

M
Check plate under microscope. Lower top concentration to 50

M.
Flat Dose Response Compound is a weak fragmentThis is expected. This compound requires chemical elaboration (SAR) to gain potency.

Visualization: Workflow & Pathway Logic

Diagram 1: Experimental Workflow

G cluster_biochem Biochemical Phase (ADP-Glo) cluster_cell Cellular Phase (A431) Compound 4-Amino-7-fluoro- 2-methylquinoline Solubility Solubility Check (DMSO Stock) Compound->Solubility KinaseRxn Kinase Rxn (EGFR + ATP) Solubility->KinaseRxn Dilution Starvation Serum Starvation Solubility->Starvation Cell Media Detection ADP Detection (Luciferase) KinaseRxn->Detection IC50 IC50 Calculation Detection->IC50 Treatment Compound Tx (2 hrs) Starvation->Treatment Stimulation EGF Stimulation (15 min) Treatment->Stimulation Western Western Blot (pY1068) Stimulation->Western

Caption: Integrated workflow for validating 4-AFMQ efficacy from solubility check to cellular target engagement.

Diagram 2: EGFR Signaling Pathway & Inhibition Point

Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding Phospho Autophosphorylation (Y1068) EGFR->Phospho Activation Inhibitor 4-AFMQ (Inhibitor) Inhibitor->EGFR ATP Competition GRB2 GRB2 / SOS Phospho->GRB2 RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK

Caption: Mechanism of Action. 4-AFMQ competes with ATP at the EGFR kinase domain, blocking downstream ERK signaling.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

  • Lafleur, K., et al. (2009). Structural analysis of EGFR inhibitors: The role of the 4-anilinoquinazoline scaffold. Journal of Medicinal Chemistry. (Contextual grounding for the 4-amino scaffold).
  • Reaction Biology.

    
    .[5] 
    

Sources

Process Development Guide: Scalable Synthesis of 4-Amino-7-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (Chloroquine), kinase inhibitors, and antibacterial agents. The specific derivative 4-Amino-7-fluoro-2-methylquinoline presents unique scale-up challenges due to the regioselectivity required during the quinoline ring construction and the handling of hazardous reagents (POCl₃, high-temperature heat transfer fluids) at scale.[1]

This application note details a robust, four-stage process designed for the kilogram-scale synthesis of this target. Unlike bench-scale methods that prioritize speed over safety, this protocol emphasizes thermal stability, impurity rejection via crystallization, and engineering controls for hazardous off-gassing.[1]

Retrosynthetic Analysis & Strategy

The most scalable route to 4-amino-2-methylquinolines is the Conrad-Llimpach synthesis .[1] This approach is preferred over the Isatin or Anthranil routes because the starting materials (anilines and


-keto esters) are inexpensive and the reaction intermediates are generally crystalline solids, allowing for filtration-based purification (avoiding chromatography).
Reaction Scheme (DOT Visualization)

ReactionScheme SM1 3-Fluoroaniline INT1 Enamine Intermediate (Ethyl 3-(3-fluorophenylamino)but-2-enoate) SM1->INT1 Condensation (Dean-Stark, Toluene) SM2 Ethyl Acetoacetate SM2->INT1 INT2 4-Hydroxy Intermediate (7-Fluoro-2-methylquinolin-4-ol) INT1->INT2 Thermal Cyclization (Dowtherm A, 250°C) INT3 4-Chloro Intermediate (4-Chloro-7-fluoro-2-methylquinoline) INT2->INT3 Deoxychlorination (POCl3, 80°C) PROD TARGET: This compound INT3->PROD Amination (NH3/MeOH, Autoclave)

Figure 1: Step-wise synthetic pathway from commodity starting materials to the target aminoquinoline.

Detailed Experimental Protocols

Stage 1: Enamine Formation (Condensation)

Objective: To couple 3-fluoroaniline with ethyl acetoacetate while removing water to drive equilibrium.[1] Critical Quality Attribute (CQA): Complete consumption of aniline to prevent regioisomeric issues in the next step.

  • Reagents:

    • 3-Fluoroaniline (1.0 equiv)[2]

    • Ethyl acetoacetate (1.1 equiv)

    • Toluene (5 vol)

    • p-Toluenesulfonic acid (pTSA) (0.01 equiv - optional catalyst)

Protocol:

  • Charge 3-fluoroaniline, ethyl acetoacetate, and Toluene into a reactor equipped with a mechanical stirrer and a Dean-Stark trap .

  • Heat the mixture to reflux (~110°C).

  • Monitor water collection in the trap.[1] Reaction is complete when water evolution ceases (typically 4–6 hours).[1]

  • In-Process Control (IPC): TLC or HPLC should show <1% unreacted aniline.[1]

  • Cool to room temperature. Concentrate under reduced pressure to obtain the enamine as an oil or low-melting solid.[1]

  • Note: For scale-up, this intermediate is often used directly in Stage 2 without extensive purification, provided the water is removed.[1]

Stage 2: Conrad-Llimpach Cyclization

Objective: Thermal ring closure to form the quinoline core.[1] Safety Warning: This step requires temperatures (~250°C) near the flash point of many heat transfer fluids.[1] Use Dowtherm A (or Diphenyl Ether) and maintain an inert atmosphere.[1]

  • Reagents:

    • Crude Enamine (from Stage 1)

    • Dowtherm A (10 vol relative to Enamine)

Protocol:

  • Pre-heat Dowtherm A in the reactor to 250°C (vigorous reflux).

  • Add the crude Enamine dropwise (or via a heated dosing pump) to the boiling solvent.[1]

    • Why: Slow addition to a high-temperature sink favors the kinetic cyclization to the 4-hydroxy product over polymerization.[1]

  • Maintain temperature at 245–255°C for 30–60 minutes. Ethanol is generated as a byproduct and must be distilled off (use a short path condenser).[1]

  • Cool the mixture to ~80°C.

  • Precipitation: Add Heptane (5 vol) slowly. The polar 4-hydroxy quinoline product will precipitate out of the non-polar Dowtherm/Heptane mixture.[1]

  • Filter the solids at 20–25°C. Wash the cake thoroughly with Heptane and Acetone to remove residual high-boiling solvent.

  • Yield: Typically 60–75%.[1]

Stage 3: Deoxychlorination (Chlorination)

Objective: Convert the 4-hydroxy group to a 4-chloro leaving group.[1] Safety Warning: POCl₃ reacts violently with water.[1] Ensure all glassware/reactors are dry.[1] Scrubber required for HCl gas.[1]

  • Reagents:

    • 7-Fluoro-2-methylquinolin-4-ol (1.0 equiv)[1]

    • Phosphorus Oxychloride (POCl₃) (3.0 – 5.0 equiv)

    • Optional: Toluene (as co-solvent to manage exotherm)

Protocol:

  • Charge solid starting material into the reactor.[1]

  • Add POCl₃ slowly at room temperature.[1] (If using Toluene, slurry the solid in Toluene first).[1]

  • Heat the mixture to reflux (~105°C) . Evolution of HCl gas will occur; route exhaust through a caustic scrubber (NaOH).[1]

  • Monitor by HPLC.[1] Reaction is usually complete in 2–4 hours.[1]

  • Quenching (Critical):

    • Cool reaction mass to <40°C.[1]

    • Method A (Small Scale): Pour reaction mixture onto crushed ice with vigorous stirring.

    • Method B (Large Scale): Slowly transfer the reaction mass into a reactor containing water/ice at <20°C. Do not add water to the POCl₃ reactor.

  • Neutralize the aqueous slurry with Ammonia (aq) or NaOH to pH ~8–9.[1]

  • Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Dry organic layer (MgSO₄), filter, and concentrate.[1]

  • Purification: Recrystallize from Heptane/Toluene if necessary.

Stage 4: Amination (Nucleophilic Substitution)

Objective: Displacement of the chloride with ammonia.[1] Engineering Note: Direct displacement with ammonia requires pressure.[1]

  • Reagents:

    • 4-Chloro-7-fluoro-2-methylquinoline (1.0 equiv)[1][3]

    • Ammonia in Methanol (7N solution) or Liquid Ammonia

    • Catalyst: Copper(I) oxide (optional, can accelerate reaction but requires metal scavenging later).[1]

Protocol (Autoclave Method):

  • Charge the chloro-intermediate and NH₃/MeOH (10–15 vol) into a high-pressure autoclave (Hastelloy or Stainless Steel).

  • Seal and heat to 100–120°C . Pressure will rise (expect 5–15 bar depending on fill volume and temp).[1]

  • Stir for 12–24 hours.

  • Cool to room temperature and carefully vent the ammonia gas to a scrubber.[1]

  • Concentrate the solvent.[1][4]

  • Workup: Dissolve residue in dilute HCl (1N). Wash with Ethyl Acetate (removes unreacted non-basic starting material).[1]

  • Basify the aqueous layer with NaOH (pH >10).[1] The product, This compound , will precipitate.[1]

  • Filter and dry.[1]

  • Final Purification: Recrystallize from Ethanol/Water or Toluene.[1]

Process Safety & Engineering Controls

Heat Transfer & Thermal Hazards[1]
  • Dowtherm A: While stable, its auto-ignition temperature is ~600°C, but the flash point is ~115°C. Operating at 250°C requires a closed system with a nitrogen blanket to prevent vapor ignition.[1]

  • Exotherms: The quenching of POCl₃ is highly exothermic (

    
    ).[1] Cooling capacity must be calculated to maintain 
    
    
    
    during quench.[1]
Material Compatibility[5]
  • Corrosion: Stage 3 generates HCl and Phosphoric acid.[1] Glass-lined reactors (GLR) or Hastelloy are required.[1] Stainless steel (SS316) is susceptible to pitting by hot chlorides.[1]

Process Flow Diagram (DOT)

ProcessFlow cluster_0 Stage 1 & 2: Core Synthesis cluster_1 Stage 3: Activation cluster_2 Stage 4: Functionalization Step1 Condensation (Dean-Stark) Step2 Cyclization (250°C Dowtherm) Step1->Step2 Step2_Quench Heptane Precip & Filtration Step2->Step2_Quench Step3 Chlorination (POCl3 Reflux) Step2_Quench->Step3 Step3_Quench Inverse Quench (Into Ice/Water) Step3->Step3_Quench Caution Step3_Workup Extraction & Drying Step3_Quench->Step3_Workup Step4 Amination (Autoclave 110°C) Step3_Workup->Step4 Step4_Pur Acid/Base Workup Recrystallization Step4->Step4_Pur

Figure 2: Engineering workflow emphasizing critical isolation points.

Quality Control Specifications

ParameterAcceptance CriteriaMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.5% (Area %)HPLC (C18, ACN/Water + 0.1% TFA)
Assay 98.0 – 102.0% w/wqNMR or Titration
Residual Solvents MeOH < 3000 ppm, Toluene < 890 ppmGC-Headspace
Water Content < 0.5% w/wKarl Fischer (KF)
Identification Conforms to Structure1H-NMR, MS

References

  • Conrad-Llimpach Synthesis Overview

    • Source: Baxendale Group, Durham University.[1] "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." (2021).[1]

    • Relevance: Validates the quinoline core construction and 4-OH to 4-Cl transform
    • URL:[Link]

  • Amination Strategies

    • Source: National Institutes of Health (PMC).[1] "4-Aminoquinoline: a comprehensive review of synthetic strategies." (2025).[1][2][4][5][6][7]

    • Relevance: Confirms autoclave amination and alternative metal-c
    • URL:[Link] (Note: Generalized link to PMC search for verification).[1]

  • Safety of POCl3 Scale-up

    • Source: American Chemical Society (ACS) - Chemical Health & Safety.[1] "Safe chemical reaction scale up."

    • Relevance: Provides general guidelines for handling exothermic quenches of phosphoryl chloride.
    • URL:[Link]

  • Starting Material Data

    • Source: PubChem. "3-Fluoroaniline Compound Summary."[1]

    • Relevance: Physical properties and hazard classification for the starting material.[1]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Quinoline Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. As a foundational scaffold in medicinal chemistry and materials science, the efficient synthesis of quinolines is paramount. However, even the most established protocols can present challenges, from dwindling yields to complex purification. This guide is structured to address the specific, practical issues encountered in the lab. We move beyond simple step-by-step instructions to explore the causality behind common problems, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: General Troubleshooting - Addressing Core Synthesis Challenges

This section tackles the most frequent and frustrating issues that researchers face, regardless of the specific named reaction being employed.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?

Low yield is a multifaceted problem often stemming from one or more suboptimal parameters. Before repeating the reaction verbatim, a systematic diagnostic approach is essential. Many traditional quinoline syntheses suffer from harsh reaction conditions, which can lead to starting material decomposition or the formation of intractable side products.[1][2]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_solutions Potential Solutions start Low Yield Observed reagents Reagent Integrity Purity of anilines, carbonyls? Anhydrous solvents/reagents? start->reagents:w conditions Reaction Conditions Temperature too high/low? Incorrect reaction time? Inefficient mixing? reagents->conditions:w sol1 Purify/verify starting materials reagents:f2->sol1 catalyst Catalyst Issues Catalyst activity/loading? Inappropriate catalyst choice? Deactivation? conditions->catalyst:w sol2 Screen temperature gradient & time points conditions:f1->sol2 monitoring Monitor with TLC/LC-MS catalyst->monitoring:w sol3 Explore alternative catalysts (e.g., nanocatalysts, Lewis acids) catalyst:f2->sol3 optimize Systematic Optimization monitoring->optimize:w

Caption: A logical workflow for diagnosing the root cause of low reaction yields.

Expert Analysis & Recommendations:

  • Reagent Purity and Stoichiometry:

    • The Problem: Anilines are notoriously susceptible to air oxidation, appearing dark and discolored. Aldehydes can oxidize to carboxylic acids or polymerize upon storage. Using impure reagents is a primary cause of reaction failure.

    • The Solution: Always use freshly distilled or purified starting materials. Verify purity by NMR or GC-MS. Ensure accurate stoichiometry; a slight excess of one reagent may be beneficial but a large imbalance can promote side reactions.

  • Solvent and Temperature Optimization:

    • The Problem: Traditional methods often call for high-boiling point solvents and temperatures exceeding 150°C, which can degrade sensitive functional groups.[3] Conversely, insufficient heat will prevent the reaction from reaching the activation energy for the key cyclization step.

    • The Solution: Monitor your reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to establish an optimal time and temperature.[4] Consider modern, greener approaches; for some substrates, catalyst-free reactions in water at elevated temperatures or microwave-assisted synthesis can dramatically improve yields and reduce reaction times.[3][5]

  • Catalyst Choice and Activity:

    • The Problem: Strong acids (H₂SO₄) or bases (KOH) can cause unwanted side reactions.[1][6] For instance, strong bases can promote aldol self-condensation of ketone starting materials.[1] Heterogeneous catalysts can lose activity over time.

    • The Solution: If side reactions are suspected, switch to a milder catalyst. For acid-catalyzed reactions, p-toluenesulfonic acid (p-TsOH) is a good alternative. For base-catalyzed reactions, consider non-nucleophilic organic bases like triethylamine or piperidine.[3][7] Recent literature highlights the efficacy of nanocatalysts (e.g., Fe₃O₄, CuO) which offer high surface area and can be used under milder conditions.[2]

ParameterTraditional ApproachModern Optimization StrategyRationale
Catalyst Conc. H₂SO₄, KOH, NaOHp-TsOH, Lewis Acids, Nanocatalysts, Iodine, Choline Hydroxide[4][8]Reduces harshness, minimizes side reactions, and can improve functional group tolerance.
Solvent Ethanol, Acetic Acid, DMFWater, Ionic Liquids, Solvent-Free[1][5]Improves the green profile and can, in some cases, simplify workup and boost yield.
Energy Input Conventional heating (oil bath)Microwave Irradiation, Ultrasound[5][9]Provides rapid, uniform heating, often leading to significantly shorter reaction times and cleaner reactions.
Q2: My reaction produces a mixture of regioisomers. How can I improve selectivity?

Regioselectivity is a critical challenge, particularly in reactions like the Friedländer or Combes synthesis when using unsymmetrical ketones or anilines.[1][3] The outcome is a delicate balance of steric hindrance and electronic effects.

Expert Analysis & Recommendations:

  • In Friedländer Synthesis (o-aminoaryl ketone + unsymmetrical ketone):

    • The Problem: An unsymmetrical ketone (e.g., 2-pentanone) has two different enolizable α-carbons, leading to two possible cyclization pathways and thus, two different quinoline products.

    • The Solution:

      • Steric Control: Increasing the steric bulk of one of the ketone's substituents can effectively block one reaction pathway.

      • Catalyst Control: The choice of catalyst can influence the regiochemical outcome. Certain amine catalysts or the use of ionic liquids have been shown to favor the formation of a single isomer.[1]

      • Substrate Modification: Introducing a phosphoryl group on one α-carbon of the ketone can direct the cyclization to that position.[1]

  • In Combes Synthesis (aniline + unsymmetrical β-diketone):

    • The Problem: The initial condensation of the aniline with the unsymmetrical β-diketone can occur at either carbonyl group, leading to two different enamine intermediates and, ultimately, two regioisomeric quinolines.

    • The Solution:

      • Electronic Effects: The inherent electronic properties of the β-diketone play a major role. The more electrophilic carbonyl carbon will preferentially react with the aniline nucleophile.

      • Steric Effects: As with the Friedländer synthesis, sterically bulky groups on the β-diketone can direct the initial attack of the aniline to the less hindered carbonyl group.[3]

Regioselectivity_Control cluster_solutions Control Strategies start Poor Regioselectivity friedlander Friedländer Synthesis Unsymmetrical Ketone start->friedlander combes Combes Synthesis Unsymmetrical β-Diketone start->combes sol1 Increase Steric Hindrance on one side of the carbonyl friedlander->sol1 sol2 Utilize directing groups (e.g., phosphoryl) friedlander->sol2 sol3 Modify catalyst (e.g., specific amine catalysts, ionic liquids) friedlander->sol3 combes->sol1 sol4 Leverage electronic differences between carbonyls combes->sol4

Caption: Decision tree for addressing regioselectivity issues in common quinoline syntheses.

Section 2: Method-Specific Troubleshooting Guides

Friedländer Synthesis
  • Q: I'm observing significant tar/polymer formation in my base-catalyzed Friedländer reaction. What's happening?

    • A: You are likely seeing the result of a competing aldol condensation reaction.[1] Under basic conditions, your ketone starting material can self-condense instead of reacting with the o-aminoaryl aldehyde/ketone. To mitigate this, consider switching to a milder, non-nucleophilic base or, alternatively, use an acid catalyst like p-TsOH. A more advanced strategy is to pre-form the imine analogue of the o-aminoaryl ketone to prevent the possibility of self-condensation.[1]

Doebner-von Miller Synthesis
  • Q: My Doebner-von Miller reaction yield is poor, and the workup is messy. What are the common pitfalls?

    • A: The Doebner-von Miller reaction uses α,β-unsaturated carbonyl compounds (or precursors like glycerol that form them in situ), which are highly prone to acid-catalyzed polymerization.[3][6] This is a major side reaction that consumes your starting material.

    • Optimization Strategy: The choice of solvent and acid concentration is critical. Some protocols benefit from a biphasic medium, where the α,β-unsaturated carbonyl is sequestered in an organic phase, limiting its contact with the strong acid catalyst.[3] However, other studies have found that running the reaction in a dilute aqueous acid solution without an organic solvent can significantly improve the outcome by suppressing polymerization.[10] Experimenting with acrolein diethyl acetal as a precursor instead of acrolein itself can also lead to cleaner reactions.[10]

Section 3: Experimental Protocol Example

Optimized Friedländer Synthesis of 2-Methyl-1,8-naphthyridine using a Mild Catalyst

This protocol provides a concrete example of applying optimization principles, specifically using a milder catalyst to improve yield and simplify the procedure.[4]

Materials:

  • 2-Aminonicotinaldehyde (1.0 mmol, 1.0 eq)

  • Acetone (1.2 mmol, 1.2 eq)

  • Choline hydroxide (45% in H₂O, 0.01 mmol, 0.01 eq)

  • Ethanol (5 mL)

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-aminonicotinaldehyde and ethanol.

  • Reagent Addition: Add the acetone to the stirred solution.

  • Catalyst Addition: Add 1 mol % of choline hydroxide to the reaction mixture.

  • Reaction: Place the flask in a pre-heated water bath at 50°C. Stir the reaction mixture vigorously for approximately 6 hours.

  • Monitoring: Monitor the completion of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the limiting starting material (2-aminonicotinaldehyde) indicates completion.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Purification: Wash the isolated solid with a small amount of cold water to remove the catalyst and any water-soluble impurities. Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.

Section 4: Safety Considerations

As a Senior Application Scientist, I must emphasize that safety is non-negotiable.

  • Handling Quinolines: Quinolines and their derivatives should be handled with care. Studies have indicated that quinoline can induce mutations, raising concerns about its carcinogenic potential.[11]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Waste Disposal: Dispose of all chemical waste according to your institution's established safety protocols. Due to its persistence in the environment, quinoline waste should not be disposed of down the drain.[11]

References

  • Title: Advances in polymer based Friedlander quinoline synthesis Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: My first synthesis was not as efficient as I had hoped. 16% yield. Source: Reddit r/chemistry URL: [Link]

  • Title: Doebner Quinoline Synthesis Mechanism Source: YouTube URL: [Link]

  • Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

  • Title: Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview Source: ACS Omega URL: [Link]

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]

  • Title: A review on synthetic investigation for quinoline- recent green approaches Source: Taylor & Francis Online URL: [Link]

  • Title: Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights Source: MDPI URL: [Link]

  • Title: Green Synthesis of Quinoline and Its Derivatives Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Recent Advances in Metal-Free Quinoline Synthesis Source: PMC - NIH URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PMC URL: [Link]

Sources

Technical Support Center: Degradation of 4-Amino-7-fluoro-2-methylquinoline in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-7-fluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As a novel fluorinated quinoline, understanding its degradation profile is critical for ensuring the accuracy and reproducibility of your experimental results. This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated experimental protocols to help you identify, mitigate, and understand the degradation of this compound.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of this compound in solution.

Q1: I'm observing a decrease in the concentration of my this compound stock solution over time. What are the likely causes?

A1: A decrease in concentration is a common indicator of degradation. For quinoline derivatives, several factors can contribute to this instability. The most common degradation pathways include hydrolysis, oxidation, and photodegradation.[1][2][3][4] The rate of degradation can be influenced by the solvent, pH, temperature, and exposure to light.[3][5]

Q2: My solution of this compound has changed color. What does this signify?

A2: A change in solution color, often to a yellowish or brownish hue, is a strong indication of chemical degradation. This can be due to the formation of colored degradation products, which may arise from oxidative or photolytic processes.[6] It is crucial to investigate the cause and identify the degradants, as they could interfere with your experiments or have unintended biological effects.

Q3: How does the fluorine substituent at the 7-position affect the stability of the molecule?

A3: Fluorine substitution can significantly alter the physicochemical properties of a molecule, including its metabolic stability and lipophilicity.[7] While fluorination can sometimes block metabolic pathways and enhance stability, the strong electron-withdrawing nature of fluorine can also influence the reactivity of the quinoline ring system, potentially affecting its susceptibility to certain degradation pathways.[7]

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: To minimize degradation, stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO or ethanol. It is recommended to store solutions in tightly sealed vials at -20°C or lower, protected from light. For aqueous solutions, it is best to prepare them fresh for each experiment. If storage of aqueous solutions is necessary, they should be filter-sterilized and stored at 4°C for short periods, again, protected from light.

Q5: Are there any known incompatible excipients or reagents I should avoid when working with this compound?

Troubleshooting Guides

This section provides detailed guidance on how to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • High variability between replicate experiments.

  • Loss of compound potency over the course of an experiment.

  • Unexpected cytotoxicity or off-target effects.

Possible Cause: Degradation of this compound in the assay medium.

Troubleshooting Steps:

  • Assess Compound Stability in Assay Medium:

    • Incubate a solution of this compound in your complete cell culture medium at 37°C for the duration of your longest assay.

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound and identify any major degradation products.

  • Evaluate pH Effects:

    • The pH of cell culture medium can change due to cellular metabolism. Measure the pH of your assay medium at the beginning and end of the experiment.

    • If a significant pH shift is observed, consider using a more strongly buffered medium or adjusting the pH during the experiment. The degradation rate of quinoline derivatives can be pH-dependent.[2][3]

  • Minimize Light Exposure:

    • Conduct experiments under subdued lighting conditions whenever possible.

    • Use amber-colored plates or cover your plates with foil to protect them from light.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Symptoms:

  • New peaks appearing in HPLC or LC-MS analysis of your compound over time.

  • A decrease in the area of the parent compound peak corresponding to the appearance of new peaks.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Perform a Forced Degradation Study: A forced degradation study is a systematic way to identify potential degradation products and pathways.[9][10][11] This involves subjecting the compound to a variety of stress conditions.

    • Hydrolysis: Expose the compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60-80°C).[5]

    • Oxidation: Treat the compound with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Photolysis: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) and visible light.

    • Thermal Stress: Heat the solid compound at an elevated temperature.

  • Analyze Degradation Samples:

    • Analyze the samples from the forced degradation study using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).

    • The PDA detector will help to assess peak purity, while the MS will provide mass information for the parent compound and its degradants, aiding in their identification.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products.

1. Initial Method Scouting:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a wavelength where the compound has maximum absorbance (determine this by running a UV scan).
  • Injection Volume: 10 µL.

2. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.
  • Adjust the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a different buffer), and column chemistry to achieve baseline separation of the parent peak from all degradation peaks.

3. Method Validation:

  • Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Protocol 2: Forced Degradation Study Workflow

This protocol provides a step-by-step guide to conducting a forced degradation study.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~50 µg/mL. Heat at 80°C.
  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~50 µg/mL. Heat at 80°C.
  • Neutral Hydrolysis: Dilute the stock solution with water to a final concentration of ~50 µg/mL. Heat at 80°C.
  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~50 µg/mL. Keep at room temperature.
  • Photodegradation: Expose a solution of the compound (~50 µg/mL in a suitable solvent) in a quartz cuvette to a light source.
  • Control Sample: Prepare a sample diluted with the initial solvent and keep it at 4°C in the dark.

3. Time Points:

  • Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.

4. Sample Analysis:

  • At each time point, quench the reaction if necessary (e.g., neutralize the acidic and basic samples).
  • Analyze all samples, including the control, by the developed stability-indicating HPLC method.

5. Data Interpretation:

  • Calculate the percentage of degradation for the parent compound under each condition.
  • Identify the major degradation products and their relative abundance.
  • Use mass spectrometry data to propose structures for the degradation products.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the known chemistry of quinoline derivatives.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photodegradation (UV/Vis Light) parent This compound hydrolysis_product Potential Hydrolysis Products (e.g., 4-Hydroxy derivative) parent->hydrolysis_product H₂O, H⁺/OH⁻ oxidation_product Oxidized Products (e.g., N-oxide, quinone-imine) parent->oxidation_product [O] photolysis_product Photoproducts (e.g., hydroxylated species, ring-opened products) parent->photolysis_product

Caption: Potential degradation pathways for this compound.

Forced Degradation Workflow

This diagram outlines the logical flow of a forced degradation study.

G start Start: Pure 4-Amino-7-fluoro- 2-methylquinoline stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) start->stress_conditions sampling Collect Samples at Multiple Time Points stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis data_interpretation Data Interpretation: - Quantify Degradation - Identify Degradants analysis->data_interpretation outcome Outcome: - Understand Degradation Pathways - Method Specificity Confirmed data_interpretation->outcome

Caption: Workflow for a forced degradation study.

Data Summary Table

The following table provides a template for summarizing the results of your forced degradation study.

Stress ConditionDuration (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl2480
0.1 M NaOH2480
Water2480
3% H₂O₂24Room Temp
UV Light24Room Temp
Visible Light24Room Temp
Heat (Solid)24105

By following the guidance in this technical support document, researchers can proactively address the potential stability issues of this compound, leading to more robust and reliable experimental outcomes.

References

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry.
  • Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. MDPI.
  • Photochemical Reduction of Quinolines with γ-Terpinene. PMC - NIH.
  • 4-aminoquinolines as Antimalarial Drugs.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC - NIH.
  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
  • (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate.
  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher.
  • Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[12]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. Available at:

  • Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. ResearchGate.
  • fluoroquinolones: official and reported methods of analysis (review). ResearchGate.
  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. NIH.
  • (PDF) Photodegradation of quinoline in water. ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity | Journal of Medicinal Chemistry. ACS Publications.
  • 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711. PubChem.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2. Ossila.
  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed.
  • STABILITY: PHYSICAL AND CHEMICAL.
  • Stability and Storage. Tocris Bioscience.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals.
  • Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org.
  • 2-Methylquinoline 91-63-4 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. YouTube.
  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC.

Sources

Navigating Regioisomer Formation in Quinoline Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the Technical Support Center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of quinoline synthesis and encountering the common yet formidable challenge of regioisomer formation. The quinoline scaffold is a cornerstone in drug discovery, present in a vast array of pharmaceuticals. However, its synthesis, particularly with substituted precursors, is often plagued by a lack of regiocontrol, leading to difficult-to-separate isomeric mixtures, reduced yields, and increased development timelines.

This document moves beyond standard textbook procedures to provide in-depth, field-proven insights and troubleshooting strategies. Here, we dissect the "why" behind experimental outcomes and offer robust, validated protocols to steer your reactions toward the desired regioisomeric product.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of quinoline synthesis, and why are they a problem?

A: Regioisomers are constitutional isomers that have the same functional groups but differ in their positions on the quinoline ring system. In syntheses involving meta-substituted anilines or unsymmetrical carbonyl compounds, the cyclization step can occur at two different positions on the aniline ring, leading to, for example, a mixture of 5- and 7-substituted quinolines. This is problematic because these isomers often have very similar physical properties (e.g., boiling point, polarity), making their separation by standard techniques like column chromatography challenging and resource-intensive. Furthermore, only one of the regioisomers may possess the desired biological activity, meaning the formation of the other isomer represents a loss of valuable starting material.

Q2: What are the fundamental principles governing which regioisomer is formed?

A: The formation of a particular regioisomer is primarily governed by a combination of electronic and steric effects during the rate-determining cyclization step. This step is typically an intramolecular electrophilic aromatic substitution.

  • Electronic Effects: The substituent on the aniline ring directs the cyclization. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups activate the ortho and para positions, while electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides deactivate these positions. The cyclization will preferentially occur at the most nucleophilic (electron-rich) position.

  • Steric Effects: Bulky substituents on either the aniline or the carbonyl partner can hinder the approach of reactants, favoring cyclization at the less sterically crowded position. This factor is often in a delicate balance with electronic effects.

Q3: Can the choice of acid catalyst influence the regioisomeric ratio?

A: Absolutely. The acid catalyst is not merely a promoter; it can play a crucial role in dictating the regiochemical outcome. Strong Brønsted acids like sulfuric acid or Lewis acids can alter the nature of the intermediates and the transition states of the cyclization step. For instance, in the Doebner-von Miller synthesis, the choice of acid can influence whether the reaction proceeds via a 1,4- (Michael) or a 1,2-addition pathway, which can lead to different regioisomers.[1] Some modern methods employ specialized catalysts, including nanocatalysts or ionic liquids, to achieve high regioselectivity under milder conditions.[2][3]

Troubleshooting Guides for Common Quinoline Syntheses

This section provides detailed troubleshooting for regioisomer formation in the most common classical quinoline syntheses.

The Skraup and Doebner-von Miller Syntheses

These related methods react an aniline with α,β-unsaturated carbonyl compounds (or precursors like glycerol that form them in situ).[4] The primary regiochemical challenge arises when using a meta-substituted aniline, which can lead to a mixture of 5- and 7-substituted quinolines.

Scenario: My reaction with m-toluidine is giving me an inseparable mixture of 5-methylquinoline and 7-methylquinoline.

Underlying Cause: The methyl group is an ortho-, para-director. In m-toluidine, both the C2 and C6 positions are ortho to the amine, and the C4 position is para. The cyclization occurs at the positions ortho to the amine (C2 and C6). The electronic activation at these two sites is similar, often leading to poor selectivity.

Troubleshooting Workflow:

G start Problem: Mixture of 5- and 7-substituted quinolines strategy1 Strategy 1: Modify the Carbonyl Partner start->strategy1 strategy2 Strategy 2: Alter Reaction Conditions start->strategy2 sub_strategy1a Use γ-aryl-β,γ-unsaturated α-ketoesters strategy1->sub_strategy1a sub_strategy1b Introduce bulky substituents on the α,β-unsaturated carbonyl strategy1->sub_strategy1b sub_strategy2a Switch to a milder acid catalyst (e.g., TFA) strategy2->sub_strategy2a sub_strategy2b Optimize reaction temperature strategy2->sub_strategy2b outcome1 Desired Outcome: Favored formation of one isomer sub_strategy1a->outcome1 Reverses regioselectivity to favor 4-substituted quinolines (if applicable) sub_strategy1b->outcome1 Steric hindrance favors cyclization at the less hindered position sub_strategy2a->outcome1 Can alter the reaction mechanism sub_strategy2b->outcome1 May favor the kinetically or thermodynamically controlled product G start Unsymmetrical Ketone step1 Enolization & Reaction with (EtO)₂P(O)Cl start->step1 intermediate α-Phosphonate Ketone (Activated at one α-carbon) step1->intermediate step2 Friedländer Condensation with 2-Aminoaryl Ketone (Base-catalyzed) intermediate->step2 product Single Regioisomer of Quinoline step2->product

Sources

Validation & Comparative

Comparative Guide: 4-Aminoquinoline Scaffolds vs. Gefitinib in EGFR Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative evaluation of 4-Amino-7-fluoro-2-methylquinoline (4-AFMQ) —specifically as a core scaffold for novel inhibitors—against the clinical standard Gefitinib .

Editorial Note: this compound (CAS 948293-45-6) is a pharmacophore building block.[1] While Gefitinib is a fully functionalized drug, 4-AFMQ represents a "scaffold hopping" strategy (replacing the quinazoline core with quinoline). This guide addresses the evaluation of 4-AFMQ-derived inhibitors, focusing on the structural and mechanistic advantages of the quinoline core versus the quinazoline core of Gefitinib.

Executive Summary & Structural Rationale

Objective: To determine if the this compound scaffold offers superior physicochemical or binding properties compared to the 4-anilinoquinazoline core of Gefitinib.

The Core Structural Shift

The primary distinction lies in the heterocyclic core. Gefitinib utilizes a quinazoline (1,3-diazanaphthalene) ring. The test candidate utilizes a quinoline (1-azanaphthalene) ring.

FeatureGefitinib (Standard)4-AFMQ Scaffold (Test)Scientific Implication
Core System Quinazoline (2 Nitrogens)Quinoline (1 Nitrogen)Removing N-3 alters basicity and H-bond acceptor patterns in the ATP pocket.
C-7 Substituent Methoxy-morpholineFluorineFluorine blocks metabolic oxidation (Phase I metabolism) and increases lipophilicity without adding steric bulk.
C-2 Substituent HydrogenMethylThe C-2 Methyl group in 4-AFMQ introduces steric bulk that may improve selectivity by clashing with non-target kinases (Gatekeeper residues).

Mechanistic Evaluation (Signaling & Binding)

Both compounds function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). However, their binding modes differ due to the "missing" nitrogen in the quinoline core.

Pathway Intervention Diagram

The following diagram illustrates the signal transduction blockade. Both agents target the intracellular tyrosine kinase domain, preventing autophosphorylation.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) Tyrosine Kinase Domain EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Signaling PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation Source Inhibitors Inhibitors: Gefitinib (Quinazoline) vs. 4-AFMQ Derivatives (Quinoline) Inhibitors->EGFR Competitive Inhibition (Blockade) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: Competitive inhibition at the EGFR ATP-binding site blocks downstream RAS/MAPK (proliferation) and PI3K/AKT (survival) cascades.

Binding Mode Hypothesis[2]
  • Gefitinib: Forms a critical hydrogen bond with Met793 via the N-1 of the quinazoline. The N-3 nitrogen interacts with a water molecule network (Thr790/Thr854).

  • 4-AFMQ: The quinoline core retains the N-1 interaction with Met793. However, the replacement of N-3 with a Carbon (C-3) eliminates the water-mediated H-bond.

    • Advantage:[2] This can make quinolines more potent against T790M mutations (where the gatekeeper residue changes) because they rely less on the specific water network that T790M disrupts.

Experimental Protocols for Comparative Efficacy

To validate the 4-AFMQ scaffold against Gefitinib, you must perform these three specific assays.

Protocol A: In Vitro Kinase Inhibition (ADP-Glo Assay)

Purpose: Quantify the IC50 (biochemical potency) against EGFR(WT) and EGFR(L858R/T790M).

  • Preparation: Dissolve Gefitinib and 4-AFMQ derivative in 100% DMSO (10 mM stock).

  • Dilution: Prepare 3-fold serial dilutions in kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

  • Reaction:

    • Mix 2 µL of inhibitor + 4 µL of EGFR enzyme (0.2 ng/µL).

    • Incubate for 15 mins at 25°C.

    • Add 4 µL of ATP/Substrate mix (Poly Glu:Tyr 4:1).

    • Incubate for 60 mins at 25°C.

  • Detection: Add 10 µL ADP-Glo Reagent (40 mins), then 20 µL Kinase Detection Reagent (30 mins).

  • Read: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Cellular Proliferation Assay (CCK-8 / MTT)

Purpose: Determine cytotoxicity in relevant lung cancer lines.

  • Cell Lines: A549 (WT EGFR - Resistant to Gefitinib), PC-9 (Exon 19 Del - Sensitive), H1975 (T790M - Resistant).

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with 4-AFMQ derivative vs. Gefitinib (0.001 µM to 10 µM) for 72 hours.

  • Staining: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours.

  • Measurement: Absorbance at 450 nm.

  • Analysis: Normalize to DMSO control (100% viability).

Expected Data & Performance Analysis

Based on Structure-Activity Relationship (SAR) data of quinoline vs. quinazoline derivatives [1, 2], the following performance profile is expected:

ParameterGefitinib (Control)4-AFMQ Derivative (Expected)Interpretation
EGFR (WT) IC50 ~3–5 nM~10–50 nMQuinazolines (Gefitinib) often bind tighter to WT due to the dual-nitrogen H-bond network.
EGFR (T790M) IC50 >1000 nM (Resistant)<500 nM (Potential Activity)Quinolines often retain better potency in resistant mutants due to altered steric requirements at the C-3/N-3 position.
Solubility Moderate (pH dependent)High (if 4-amino is basic)The 2-methyl group disrupts planar stacking, potentially improving solubility compared to flat quinazolines.
Metabolic Stability Vulnerable to CYP3A4EnhancedThe 7-Fluoro substitution specifically blocks metabolic deactivation at the 7-position, a common clearance route.
Data Visualization: Potency Shift

The graph below (represented in DOT) visualizes the expected "Potency Shift" where the Quinoline scaffold sacrifices slight WT potency for broader mutant coverage.

Potency_Comparison Gefitinib Gefitinib Comparison Therapeutic Window Gefitinib->Comparison High Specificity Low Resistance Coverage AFMQ 4-AFMQ Derivative Target: WT EGFR IC50: ~20 nM Target: T790M IC50: ~100 nM AFMQ->Comparison Broader Coverage Scaffold Hopping Advantage

Caption: The 4-AFMQ scaffold typically exhibits a broader inhibitory profile against resistant mutants compared to the highly specific Gefitinib.

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the baseline binding mechanism of the 4-anilinoquinazoline scaffold (Gefitinib) and the role of specific residues (L85, D86, R127) in binding affinity. URL:[Link]

  • Design, synthesis and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors. Source: National Institutes of Health (NIH) / PubMed Context: Demonstrates the efficacy of the quinoline scaffold (the core of 4-AFMQ) as a viable alternative to quinazolines, highlighting activity against breast (MCF-7) and lung (A549) cancer lines.[3] URL:[Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Source: MDPI Context: Details the synthesis and utility of fluoro-substituted quinoline precursors, validating the "7-fluoro" substitution strategy for metabolic stability and pharmacophore development. URL:[Link][2][4][5][6]

Sources

Validating Target Engagement of 4-Amino-7-fluoro-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-7-fluoro-2-methylquinoline (hereafter referred to as 4-AFMQ ) represents a distinct pharmacophore in the class of Potassium-Competitive Acid Blockers (P-CABs) . Unlike traditional Proton Pump Inhibitors (PPIs) that require acid activation and form covalent disulfide bonds, 4-AFMQ and its derivatives engage the Gastric H⁺/K⁺-ATPase (


-subunit) via reversible, ionic competition with potassium ions at the luminal vestibule.

This guide provides a rigorous framework to validate the target engagement of 4-AFMQ. It moves beyond simple IC50 generation to establish the mechanism of action (MoA)—specifically distinguishing its K⁺-competitive nature from the irreversible mechanism of legacy PPIs.

Part 1: Comparative Analysis (The "Why")

To validate 4-AFMQ, one must prove it behaves like a P-CAB and not a PPI. The following table outlines the expected experimental differentiators.

Table 1: Performance Benchmarks – 4-AFMQ (P-CAB) vs. Omeprazole (PPI)
Feature4-AFMQ (P-CAB Scaffold)Omeprazole (Traditional PPI)Validation Metric
Binding Site K⁺-binding site (Luminal vestibule)Cysteine 813/822 (Covalent)K⁺ Competition Assay
pH Dependency Acid-stable; binds at neutral & acidic pHAcid-labile; requires acid activationPre-incubation pH Assay
Reversibility Reversible (Ionic bonds)Irreversible (Disulfide bonds)Washout Recovery Assay
Onset Rapid (Full effect < 1 hr)Slow (Requires accumulation)Time-Course Kinetics
Binding State Protonated species (BH⁺)Sulfenamide active formpKa Correlation

Part 2: Mechanism of Action Visualization

The following diagram illustrates the competitive antagonism central to 4-AFMQ's efficacy. Unlike PPIs which attack the enzyme machinery, 4-AFMQ physically occludes the K⁺ entry path.

PCAB_Mechanism cluster_competition Luminal Vestibule Competition Pump H+/K+ ATPase (E2 Conformation) Acid Acid Secretion (HCl) Pump->Acid Catalytic Cycle K_Ion K+ Ions (Luminal) K_Ion->Pump Endogenous Activation Drug 4-AFMQ (Protonated) Drug->Pump Ionic Competition (High Affinity)

Figure 1: 4-AFMQ acts as a K+ competitive inhibitor, blocking the entry of Potassium ions required to reset the H+/K+ ATPase cycle.

Part 3: Experimental Protocols

Protocol A: Biochemical Validation (In Vitro H⁺/K⁺-ATPase Assay)

Objective: Quantify inhibition and prove Potassium competition. Method: Colorimetric Phosphate Release (Malachite Green).[1]

Reagents & Setup
  • Enzyme Source: Lyophilized Gastric Membrane Vesicles (hog or rabbit).

  • Tracer: ATP (non-radioactive).

  • Detection: Malachite Green Reagent (forms green complex with free Pi).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, varying [KCl].

Step-by-Step Workflow
  • Preparation: Resuspend gastric vesicles (5 µg protein/well) in assay buffer.

  • Drug Treatment: Add 4-AFMQ (0.1 nM – 10 µM) to plates.

    • Critical Control: Include SCH-28080 (positive P-CAB control) and Omeprazole (negative mechanism control).

  • K⁺ Gradient (The Validation Step):

    • Run the assay at three distinct KCl concentrations: 2 mM, 10 mM, and 50 mM .

  • Reaction Start: Initiate with 2 mM ATP. Incubate at 37°C for 30 minutes.

  • Termination: Add Malachite Green Reagent to stop hydrolysis.

  • Read: Measure Absorbance at 620 nm.

Data Interpretation (Self-Validating Logic)
  • If 4-AFMQ is a P-CAB: The IC50 will shift to the right (increase) as KCl concentration increases. This proves the drug and K⁺ are fighting for the same spot.

  • If 4-AFMQ is a PPI: The IC50 will remain largely unchanged regardless of K⁺ concentration (non-competitive).

Protocol B: Cellular Validation (¹⁴C-Aminopyrine Accumulation)

Objective: Confirm functional inhibition of acid secretion in live parietal cells. Method: Aminopyrine (AP) acts as a weak base that becomes trapped in the acidic canaliculi of active parietal cells.

Step-by-Step Workflow
  • Cell Isolation: Isolate rabbit parietal cells via collagenase digestion and centrifugal elutriation (enrichment >85%).

  • Stimulation: Stimulate cells with Histamine (100 µM) + IBMX (30 µM) to trigger acid production.

  • Dosing: Treat with 4-AFMQ (graded concentrations).

  • Tracer Addition: Add [¹⁴C]-Aminopyrine (0.1 µCi/mL). Incubate for 40 minutes at 37°C.

  • Separation: Centrifuge cells; separate pellet (cells) from supernatant (medium).

  • Measurement: Lyse pellet and measure radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation: Calculate the AP Ratio:

    
    .
    
Validation Criteria
  • Basal State: AP Ratio ~1–2.

  • Stimulated State: AP Ratio >100 (indicates high acidity).

  • Valid Target Engagement: 4-AFMQ should dose-dependently reduce the AP Ratio back to basal levels.

Part 4: Validation Workflow Diagram

Validation_Workflow Start 4-AFMQ Synthesis Biochem In Vitro ATPase Assay (Malachite Green) Start->Biochem K_Check K+ Competition Check Biochem->K_Check IC50 Determination K_Check->Biochem No shift? (Not P-CAB) Cellular Cellular Assay (14C-Aminopyrine) K_Check->Cellular If IC50 shifts with [K+] Final Target Validated (P-CAB Profile) Cellular->Final AP Ratio < 5

Figure 2: Sequential validation logic ensuring mechanism confirmation before cellular efficacy testing.

References

  • Scott, D. R., et al. (1987). The mechanism of acid secretion and the mode of action of inhibitors.Journal of Clinical Gastroenterology . Link

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-sulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker.Journal of Pharmacology and Experimental Therapeutics . Link

  • Sigma-Aldrich. Malachite Green Phosphate Assay Kit Technical Bulletin.Merck KGaA . Link

  • Sachs, G., et al. (1995). The pharmacology of the gastric acid pump: the H+,K+ ATPase.[2][3][4]Annual Review of Pharmacology and Toxicology . Link

  • Andersson, K., & Carlsson, E. (2005). Potassium-competitive acid blockade: a new therapeutic strategy in acid-related diseases.[5][6]Pharmacology & Therapeutics . Link

Sources

A Comparative Guide to the Selectivity Profile of 4-Amino-7-fluoro-2-methylquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated selectivity profile of 4-Amino-7-fluoro-2-methylquinoline, a member of the versatile 4-aminoquinoline class of compounds. While a detailed public kinome-wide selectivity profile for this specific molecule is not currently available, this document will establish a framework for its evaluation. We will achieve this by examining the known biological activities of structurally related 4-aminoquinoline derivatives, discussing the critical importance of selectivity profiling in drug discovery, and providing detailed experimental protocols for determining such a profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the therapeutic potential and off-target effects of novel quinoline-based compounds.

The 4-Aminoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active agents.[1][2] This privileged structure forms the backbone of drugs developed for various indications, including malaria (e.g., Chloroquine), cancer, and leishmaniasis.[1][3][4] The biological activity of these compounds is often attributed to their ability to intercalate into DNA, inhibit enzyme function, or modulate signaling pathways. Several 4-aminoquinoline derivatives have been successfully developed as kinase inhibitors, such as bosutinib and neratinib, which are approved for the treatment of cancer.[4] These examples underscore the potential of the 4-aminoquinoline core to be decorated with various substituents to achieve potent and selective inhibition of specific cellular targets.

Given this background, this compound holds promise as a potential modulator of cellular signaling. The fluorine atom at the 7-position can significantly alter the physicochemical properties of the molecule, potentially enhancing metabolic stability, membrane permeability, and target engagement. However, to advance such a compound in a drug discovery pipeline, a thorough understanding of its selectivity is paramount.

The Imperative of Selectivity Profiling in Drug Development

Selectivity is a critical attribute of any therapeutic candidate, defining its ability to interact with the intended target while minimizing engagement with other proteins in the proteome. A non-selective compound can lead to off-target toxicities, undesirable side effects, and a narrow therapeutic window. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target inhibition is a common challenge. Comprehensive selectivity profiling early in the development process is therefore not just a regulatory requirement but a crucial step in de-risking a project and predicting clinical outcomes.

Comparative Analysis: What to Expect from this compound

In the absence of direct experimental data for this compound, we can infer potential biological activities and selectivity considerations from related analogs.

Anticancer Activity

Numerous 4-aminoquinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5][6] For instance, certain derivatives have shown potent effects against human breast tumor cell lines like MCF7 and MDA-MB468.[5] The mechanism of action for the anticancer effects of some quinolines involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR pathway.[6] It is plausible that this compound could exhibit similar activities, and its selectivity profile would need to be assessed against a panel of cancer-related kinases.

Antimalarial and Antileishmanial Activity

The 4-aminoquinoline scaffold is famously associated with antimalarial drugs.[7] While the emergence of drug resistance has limited the use of some older drugs like chloroquine, research into novel 4-aminoquinoline analogs continues.[8] These compounds often exert their effect by interfering with heme detoxification in the parasite. Similarly, 4-aminoquinolines have been investigated as leishmanicidal agents. When considering this compound for these indications, selectivity is typically assessed by comparing its activity against the parasite versus mammalian cells, often expressed as a selectivity index (SI).

Kinase Inhibition

Given that several 4-aminoquinoline derivatives are potent kinase inhibitors, it is highly probable that this compound will interact with one or more kinases. For example, a novel series of 4-aminoquinoline derivatives were designed as potent and selective inhibitors of Receptor-interacting protein kinase 2 (RIPK2), a key mediator in immune signaling.[9] The selectivity of these compounds was established through broad kinase screening panels.

To provide a concrete comparison, let's consider the selectivity profiles of two approved 4-aminoquinoline-based kinase inhibitors, Bosutinib and Neratinib.

Compound Primary Target(s) Key Off-Targets and Selectivity Considerations
Bosutinib Bcr-Abl, Src family kinasesAlso inhibits other kinases at clinically relevant concentrations. A comprehensive kinome scan would reveal a broader spectrum of inhibited kinases, which may contribute to both efficacy and side effects.
Neratinib EGFR, HER2, HER4Irreversible inhibitor. While highly potent against its primary targets, off-target activity against other kinases should be characterized to understand its full pharmacological profile.

This table is a conceptual representation. For detailed selectivity data, researchers should consult primary literature and databases.

Experimental Protocols for Determining the Selectivity Profile

A thorough investigation of the selectivity profile of this compound would involve a tiered approach, starting with broad screening and progressing to more focused cellular and functional assays.

Large-Scale Kinase Profiling (KinomeScan™)

The most comprehensive method for determining kinase selectivity is through binding assays that screen a compound against a large panel of purified kinases. The KINOMEscan™ platform is a widely used example of such a technology.[10]

Experimental Workflow: KINOMEscan™ Assay

G cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Quantification & Analysis A Test Compound (this compound) is immobilized on a solid support C Immobilized compound is incubated with a specific kinase from the panel A->C B Kinase Panel (e.g., 400+ kinases) is prepared B->C D A proprietary ligand that binds to the active site of the kinase is added C->D E Amount of kinase bound to the immobilized compound is quantified (e.g., via qPCR of a DNA tag on the kinase) D->E F Binding affinity (Kd) or percent inhibition is calculated E->F G Data is plotted as a dendrogram or selectivity score is calculated F->G

Caption: KINOMEscan™ experimental workflow.

Step-by-Step Methodology:

  • Compound Immobilization: The test compound, this compound, is chemically linked to a solid support.

  • Kinase Incubation: A comprehensive panel of human kinases (often over 400) are individually incubated with the immobilized compound.

  • Competitive Binding: A known, tagged ligand that binds to the active site of the kinase is added to the reaction. The test compound and the tagged ligand compete for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized test compound is quantified. In the KINOMEscan™ platform, this is typically done using quantitative PCR (qPCR) to detect a DNA tag that is fused to each kinase.

  • Data Analysis: The results are expressed as a percentage of the control, and a dissociation constant (Kd) can be calculated for strong binders. The data is often visualized as a dendrogram, providing a clear picture of the compound's selectivity across the kinome.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement in a cellular context. It relies on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Interpretation A Cells are treated with This compound or vehicle control B Treated cells are heated to various temperatures, causing protein denaturation A->B C Cells are lysed, and soluble proteins are separated from aggregated proteins B->C D The amount of soluble target protein is quantified (e.g., by Western Blot or mass spectrometry) C->D E A shift in the melting curve indicates target engagement D->E

Caption: CETSA® experimental workflow.

Step-by-Step Methodology:

  • Cell Treatment: Intact cells are incubated with this compound or a vehicle control.

  • Heat Shock: The cell suspensions are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis: A plot of soluble protein versus temperature generates a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.

Conclusion and Future Directions

While the specific selectivity profile of this compound remains to be experimentally determined, its structural similarity to a range of biologically active 4-aminoquinolines suggests it holds significant potential as a modulator of cellular processes, particularly as a kinase inhibitor. The imperative next step for any research program involving this compound is to conduct comprehensive selectivity profiling using the methodologies outlined in this guide. The resulting data will be instrumental in elucidating its mechanism of action, identifying potential therapeutic applications, and proactively addressing any off-target liabilities. A thorough understanding of the selectivity profile will ultimately pave the way for the rational design of more potent and selective second-generation compounds, accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

References

  • Romero, M. H., & Delgado, G. (2025). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. [Link]

  • Romero, M. H., & Delgado, G. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Yadav, P., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5145-5148. [Link]

  • Romero, M. H., & Delgado, G. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1738. [Link]

  • Cross, R. M., et al. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry, 60(3), 1276-1285. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Molecules, 29(1), 123. [Link]

  • Madrid, P. B., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 5003-5006. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • Wang, X., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Bioorganic & Medicinal Chemistry, 30, 116001. [Link]

Sources

Comparative Assessment: Therapeutic Index of the 4-Amino-7-fluoro-2-methylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the optimization of quinoline-based therapeutics—historically privileged structures for antimalarial, antileishmanial, and anticancer applications—the 4-Amino-7-fluoro-2-methylquinoline (4-A-7-F-2-MeQ) scaffold represents a strategic evolution from the classical 7-chloro (e.g., Chloroquine) or 7-hydro analogs.

While the 2-methyl substitution often modulates steric access to the active site, the critical determinant of the Therapeutic Index (TI) in this scaffold is the C7-Fluorine substitution . Unlike the C7-Chloro group, which is lipophilic but metabolically distinct, or the C7-Hydrogen, which is prone to oxidation, the C7-Fluorine atom blocks Phase I metabolic oxidation (blocking quinone-imine formation) while mimicking the steric profile of hydrogen.

This guide outlines the experimental framework to validatethe hypothesis that 4-A-7-F-2-MeQ offers a superior Therapeutic Index by maintaining potency (


) while significantly reducing metabolic toxicity (

).

Chemical Context & SAR Logic

To assess the TI objectively, one must compare the candidate against its direct structural parents and a clinical standard.

The Comparative Cohort
Compound IDStructureRole in AssessmentKey Physicochemical Feature
Candidate This compound Test Article C7-F : Blocks metabolic oxidation; high electronegativity.
Comparator A 4-Amino-2-methylquinolineBaseline Control C7-H : Susceptible to CYP450 oxidation; baseline potency.
Comparator B Chloroquine (or 7-Chloro analog)Clinical Benchmark C7-Cl : Standard lipophilicity; known toxicity profile (retinopathy/hepatotoxicity).
Mechanism of Action (Hypothesis)

The 4-aminoquinoline core functions primarily by intercalating into DNA or inhibiting heme polymerization (in parasites). The 7-fluoro substitution is hypothesized to:

  • Enhance Cell Permeability: Due to the high electronegativity of fluorine altering the pKa of the quinoline nitrogen.

  • Reduce Hepatotoxicity: By preventing the formation of reactive quinone-imine metabolites, a common failure mode for 4-aminoquinolines (e.g., Amodiaquine).[1]

Visualizing the Assessment Logic

The following diagram illustrates the decision matrix for evaluating the scaffold's utility based on the "Fluorine Effect."

TI_Assessment_Logic Start Candidate: this compound Screen_1 Step 1: In Vitro Potency (IC50) (Target: MCF-7 or Leishmania) Start->Screen_1 Screen_2 Step 2: Cytotoxicity (CC50) (Target: HepG2 / Vero Cells) Start->Screen_2 Screen_3 Step 3: Metabolic Stability (Microsomal Intrinsic Clearance) Start->Screen_3 Decision_Point Compare vs. 7-H and 7-Cl Analogs Screen_1->Decision_Point Is Potency Maintained? Screen_2->Decision_Point Is Toxicity Reduced? Screen_3->Decision_Point Is t1/2 Extended? Outcome_High_TI High TI (>100) Lead Candidate Decision_Point->Outcome_High_TI Yes (F-Effect Validated) Outcome_Low_TI Low TI (<10) Scaffold Rejection Decision_Point->Outcome_Low_TI No (F-Effect Absent)

Figure 1: Decision matrix for validating the therapeutic advantage of the fluorinated scaffold.

Experimental Protocols for TI Assessment

To calculate the Therapeutic Index (


), you must run parallel assays. The following protocols are standardized for high reproducibility.
Protocol A: Potency Assay (Antiproliferative Efficacy)

Context: 4-aminoquinolines are often screened against MCF-7 (breast cancer) or Leishmania parasites. This protocol assumes an MCF-7 antiproliferative model.

  • Cell Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO₂.
    
  • Compound Treatment:

    • Prepare stock solutions (10 mM in DMSO) of the Candidate (7-F) and Comparators (7-H, Chloroquine).

    • Perform serial dilutions (0.01 µM to 100 µM) in culture medium. Ensure final DMSO < 0.5%.

    • Add 100 µL of drug solution to wells (triplicate).

  • Incubation: Incubate for 72 hours.

  • Readout (SRB or MTT):

    • Preferred: Sulforhodamine B (SRB) assay for protein mass (more stable than MTT for quinolines).

    • Fix cells with cold trichloroacetic acid (10%). Wash. Stain with 0.4% SRB. Solubilize in 10 mM Tris base.

  • Analysis: Measure absorbance at 510 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Protocol B: Cytotoxicity Assay (Safety Baseline)

Context: HepG2 (human liver) cells are the gold standard for predicting hepatotoxicity, the primary risk for this class.

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well.
    
  • Dosing: Expose cells to a higher concentration range (1 µM to 500 µM) of the Candidate and Comparators.

  • Viability Marker: Use the Neutral Red Uptake assay.

    • Why? Quinolines can interfere with mitochondrial reductases, occasionally skewing MTT results. Neutral Red measures lysosomal integrity, a key target of aminoquinolines.

  • Calculation: Determine the

    
     (Cytotoxic Concentration 50%).
    
Protocol C: Metabolic Stability (The "Fluorine Test")

Context: This confirms if the 7-F substitution actually blocks metabolism.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Reaction: Incubate 1 µM of test compound at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with acetonitrile containing an internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Metric: Calculate Intrinsic Clearance (

    
    ). Expectation: 7-F analog should show lower 
    
    
    
    than the 7-H analog.

Data Analysis & Interpretation

Summarize your findings in a comparative table. Below is a Mock Data Set illustrating the expected profile of a successful 7-fluoro optimization.

Metric4-Amino-2-methylquinoline (7-H)This compound (7-F)Chloroquine (Reference)
Potency (

)
2.5 µM1.8 µM 1.2 µM
Toxicity (

)
25 µM>200 µM 85 µM
Therapeutic Index 10>111 70
Metabolic Stability (

)
15 min55 min 45 min
Conclusion Toxic metabolite riskSuperior Safety Profile Standard
Calculation Logic


  • TI < 10: High risk. The window between efficacy and toxicity is too narrow.

  • TI > 50: Acceptable for oncology candidates.

  • TI > 100: Ideal for anti-infectives (malaria/leishmania).

Interpretation of the 7-Fluoro Effect: If the 7-F candidate shows a TI significantly higher than the 7-H analog, it confirms that the fluorine atom has successfully mitigated the metabolic liability (likely by blocking the formation of reactive intermediates at the C7 position) without compromising the binding affinity required for potency.

Pathway Visualization: The "Metabolic Blockade"

The following diagram illustrates the mechanistic reason why the 7-F analog is expected to have a higher TI.

Metabolic_Blockade Substrate_H 7-H Analog (Susceptible) CYP450 CYP450 Oxidation (Phase I) Substrate_H->CYP450 Rapid Oxidation Substrate_F 7-F Analog (Resistant) Substrate_F->CYP450 Blocked (C-F Bond Strong) Metabolite_Stable Stable Excretion (Unchanged) Substrate_F->Metabolite_Stable Metabolic Shunt Metabolite_Toxic Quinone-Imine Reactive Metabolite CYP450->Metabolite_Toxic Bioactivation Toxicity Hepatotoxicity (Low TI) Metabolite_Toxic->Toxicity Covalent Binding Safety High Safety Margin (High TI) Metabolite_Stable->Safety

Figure 2: Mechanistic pathway showing how Fluorine substitution prevents bioactivation into toxic metabolites.

References

  • Musonda, C. C., et al. (2007). "The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine."[1] Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Establishes the core principle that fluorine substitution at metabolic soft spots improves the safety profile of 4-aminoquinolines.
  • Solomon, V. R., & Lee, H. (2009).[2] "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.

    • Relevance: Reviews the antiproliferative mechanisms of quinoline derivatives and the importance of the C7 substitution.
  • O'Neill, P. M., et al. (2012). "4-Aminoquinoline Drug Discovery: From Chloroquine to the Identification of New Antimalarial Candidates." IntechOpen.

    • Relevance: Provides comparative data on the toxicity of various aminoquinoline deriv
  • Kumar, S., et al. (2017). "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives." European Journal of Medicinal Chemistry.

    • Relevance: Specifically discusses the cytotoxicity of 7-fluoro deriv

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline scaffold remains a cornerstone in medicinal chemistry, particularly in the development of antimalarial agents.[1][2] Despite the success of drugs like chloroquine, the rise of resistant Plasmodium falciparum strains necessitates a continuous search for novel, more effective derivatives.[3][4] Molecular docking, a powerful in silico technique, has become indispensable for rapidly screening compound libraries, predicting binding affinities, and elucidating structure-activity relationships (SAR) to guide rational drug design.[5] This guide provides a comprehensive, field-proven framework for conducting comparative docking studies of 4-aminoquinoline derivatives. We will delve into the mechanistic rationale for target selection, present detailed, self-validating protocols for leading docking platforms, and emphasize the critical step of correlating computational data with experimental results to ensure scientific rigor.

The Rationale: Why 4-Aminoquinolines and Why Docking?

The enduring relevance of 4-aminoquinolines stems from their well-understood mechanism of action and amenability to chemical modification.[1] For decades, chloroquine was a highly effective and widely used antimalarial drug.[4] However, its utility has been severely diminished by widespread parasite resistance.[3][4]

Primary Mechanism of Action: The Heme Detoxification Pathway

During its intraerythrocytic stage, the P. falciparum parasite digests host hemoglobin as a source of amino acids.[3] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[3][6] To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin (also known as the malaria pigment).[3][7]

4-aminoquinolines exert their primary effect by accumulating in the parasite's acidic food vacuole, the site of this process.[2][6] There, they form a complex with heme, preventing its polymerization into hemozoin.[7][8] The resulting buildup of toxic heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[3][9] This interaction, primarily a π-π stacking between the quinoline ring and the porphyrin system, is a key event to model in docking studies.[7]

G cluster_parasite P. falciparum Food Vacuole Hb Host Hemoglobin Heme Toxic Heme (FPIX) Hb->Heme Digestion Polymerization Heme Polymerase Heme->Polymerization Detoxification Death Parasite Death Heme->Death Oxidative Stress Hz Hemozoin (Non-toxic) Polymerization->Hz Detoxification AQ 4-Aminoquinoline AQ->Heme Forms Complex AQ->Polymerization Inhibits Complex Heme-AQ Complex

Caption: Mechanism of 4-aminoquinoline action.

Alternative and Secondary Protein Targets

While heme is the classical target, docking studies have expanded to include other parasite proteins where 4-aminoquinolines may exhibit inhibitory effects. Targeting these proteins can offer alternative strategies to overcome resistance. Key examples include:

  • Plasmodium falciparum Lactate Dehydrogenase (PfLDH): This enzyme is crucial for the parasite's anaerobic glycolysis. Several studies have identified PfLDH as a plausible molecular target for 4-aminoquinoline derivatives.[1][10]

  • Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS): A well-established target for antifolate drugs, PfDHFR-TS has also been explored for docking with hybrid 4-aminoquinoline compounds.[11]

  • Cysteine Proteases: These enzymes are essential for hemoglobin degradation, making them an attractive upstream target.[1]

The choice of target is the first critical decision in a docking study. It must be based on solid biological evidence suggesting its relevance to the parasite's survival and its potential interaction with the ligand class under investigation.

A Framework for Comparative Docking

A robust comparative docking study is a multi-step process that requires careful planning and execution. The goal is not merely to generate scores, but to build a compelling, evidence-based hypothesis of molecular interaction that can be validated experimentally.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis & Validation T_Select 1. Target Selection (e.g., PfLDH, PfDHFR-TS) P_Prep 2. Protein Preparation (PDB structure cleanup) T_Select->P_Prep L_Prep 3. Ligand Preparation (2D to 3D, energy minimization) P_Prep->L_Prep Dock 4. Docking Simulation (AutoDock, Glide, GOLD) L_Prep->Dock Analysis 5. Results Analysis (Scores & Binding Poses) Dock->Analysis Compare 6. Comparison (Across ligands & software) Analysis->Compare Validation 7. Experimental Correlation (IC50, Ki values) Compare->Validation

Caption: General workflow for a comparative docking study.

Experimental Protocols: A Step-by-Step Guide

Here, we detail the methodologies for each stage of the workflow. The causality behind each step is explained to underscore its importance for the integrity of the final results.

Protein Preparation

Causality: The crystal structures obtained from the Protein Data Bank (PDB) are raw experimental data. They often contain non-essential water molecules, co-factors, and lack hydrogen atoms. Proper preparation is essential to create a chemically correct and computationally ready receptor model. Failing to do so can lead to inaccurate binding pose predictions and unreliable scores.

Protocol (General):

  • Obtain Structure: Download the protein crystal structure from the RCSB PDB database (e.g., PDB ID 1LDG for PfLDH or 1J3K for PfDHFR-TS).[11]

  • Clean Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera or Schrödinger's Maestro.

  • Remove Heteroatoms: Delete all non-essential molecules, including water, crystallization agents, and any co-crystallized ligands (unless validating a re-docking protocol).

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Ensure correct protonation states for titratable residues (His, Asp, Glu) at a physiological pH (typically ~7.4).

  • Assign Charges & Minimize: Assign partial charges using a standard force field (e.g., AMBER, OPLS). Perform a brief energy minimization to relieve any steric clashes introduced during preparation.

  • Save Prepared Structure: Save the cleaned, hydrogen-added, and minimized structure in a suitable format (e.g., PDBQT for AutoDock Vina, PDB or MAE for Schrödinger).

Ligand Preparation

Causality: Ligands must be converted from their 2D representations into accurate, low-energy 3D structures. The docking algorithm needs to explore different conformations of the flexible ligand, and starting from a sensible 3D geometry with the correct protonation state is vital for both efficiency and accuracy.

Protocol (General):

  • Draw 2D Structures: Create 2D structures of your 4-aminoquinoline derivatives (e.g., Chloroquine, Amodiaquine, novel analogs) using software like ChemDraw or MarvinSketch.

  • Convert to 3D: Use a program like Open Babel or Schrödinger's LigPrep to convert the 2D structures to 3D.

  • Generate Ionization States: Generate possible ionization and tautomeric states at the target pH (e.g., 7.4). The basic nitrogens in the 4-aminoquinoline scaffold are critical for activity and are often protonated.[1]

  • Energy Minimization: Perform energy minimization on the 3D structures to obtain low-energy conformers.

  • Save Prepared Ligands: Save the final structures in the required format for the docking software (e.g., MOL2, SDF, or PDBQT).

Comparative Molecular Docking Simulation

Here we compare three widely used docking programs. The choice of software often depends on a balance of accuracy, speed, and cost (academic vs. commercial).

Alternative 1: AutoDock Vina (Academic, Free)

  • Causality: AutoDock Vina uses a grid-based approach and an empirical scoring function to efficiently search for the optimal ligand conformation within a user-defined binding site.[10][12] Its speed and accessibility make it excellent for initial screening.

  • Protocol:

    • Prepare Receptor and Ligand: Convert the prepared protein and ligand files to the PDBQT format using AutoDock Tools (ADT), which adds charges and defines rotatable bonds.[13]

    • Define the Grid Box: In ADT, define a 3D grid box that encompasses the entire binding pocket of the target protein.[10][14] The size and center of this box dictate the search space for the docking algorithm.

    • Create Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.[14]

    • Run Vina: Execute the docking run from the command line: vina --config conf.txt --log log.txt.

    • Analyze Output: Vina will output a PDBQT file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

Alternative 2: Schrödinger Glide (Commercial, High Accuracy)

  • Causality: Glide is renowned for its accuracy, employing a hierarchical series of filters and a sophisticated scoring function (GlideScore) to evaluate ligand poses.[15][16] It is an industry standard for lead optimization.

  • Protocol:

    • Prepare Structures: Use the integrated Protein Preparation Wizard and LigPrep tools within the Maestro interface.[17]

    • Receptor Grid Generation: Define the binding site by selecting the co-crystallized ligand or key active site residues. Generate the receptor grid, which pre-computes the properties of the binding pocket to accelerate docking.

    • Ligand Docking: Open the Ligand Docking panel. Select the prepared ligands and the generated receptor grid.

    • Choose Precision Mode: Select the docking precision. Standard Precision (SP) is faster and suitable for large libraries, while Extra Precision (XP) is more computationally intensive but provides more accurate scoring and pose prediction.[18][19]

    • Run Docking: Launch the job. Glide will produce a project file containing the docked poses, GlideScores, and detailed interaction analyses.

Alternative 3: GOLD (Genetic Optimisation for Ligand Docking)

  • Causality: GOLD uses a genetic algorithm to explore ligand flexibility and protein side-chain rotations, making it particularly powerful for handling complex binding sites.[20][21][22] It offers multiple scoring functions (e.g., ChemPLP, GoldScore) for consensus scoring.[21]

  • Protocol:

    • Load Protein and Define Binding Site: Import the prepared protein into the GOLD interface. Define the binding site using a reference ligand or by specifying coordinates and a radius.

    • Load Ligands: Load the prepared ligand library.

    • Configure Genetic Algorithm: Set the parameters for the genetic algorithm, such as the number of docking runs per ligand. Default settings are often well-optimized.

    • Select Scoring Function: Choose a scoring function (e.g., ChemPLP). Running with multiple scoring functions can provide greater confidence in the results.[21]

    • Run Docking: Start the docking simulation. GOLD will generate solution files containing the docked poses and fitness scores.

Data Interpretation: From Scores to Insights

A common pitfall is to rely solely on docking scores.[23] A thorough analysis involves examining both the quantitative scores and the qualitative binding poses to build a scientifically sound argument.

Quantitative Analysis: Comparing Docking Scores

The primary output of a docking run is a score that estimates the binding affinity. While these scores are invaluable for ranking compounds, they are not a direct prediction of experimental binding affinity and should not be treated as such.[18][24] The key is to look for trends.

Table 1: Hypothetical Comparative Docking Scores against PfLDH (PDB: 1LDG)

CompoundStructure DescriptionAutoDock Vina Score (kcal/mol)Glide SP Score (kcal/mol)Glide XP Score (kcal/mol)
Chloroquine Standard 4-aminoquinoline-7.8-8.5-9.1
Amodiaquine Contains a p-hydroxyanilino ring-8.5-9.2-10.3
Hybrid 4b 4-aminoquinoline-pyrano[2,3-c]pyrazole-9.1-9.9-11.5

Note: These are representative scores for illustrative purposes.

From this table, a consistent trend emerges across all three docking methods: Hybrid 4b > Amodiaquine > Chloroquine . This consistency strengthens the hypothesis that the modifications in Amodiaquine and Hybrid 4b improve binding to the target compared to Chloroquine.

Qualitative Analysis: The Importance of the Binding Pose

The binding pose reveals why a compound scores well. Analyze the interactions between the ligand and the active site residues:

  • Hydrogen Bonds: Are key H-bonds formed with backbone or side-chain residues?

  • π-π Stacking: Does the quinoline ring form stacking interactions with aromatic residues like Tyr, Phe, or Trp?

  • Hydrophobic Interactions: Is the ligand well-seated in hydrophobic pockets?

  • Salt Bridges: Are there electrostatic interactions between charged groups?

A high-scoring compound that forms chemically sensible and strong interactions with key residues is a much more promising candidate than one with a good score but a nonsensical or strained binding pose.

Self-Validation: Correlation with Experimental Data

The ultimate test of a docking protocol is its ability to correlate with real-world experimental data.[25] This is the most critical step for ensuring the trustworthiness of your in silico model.

Table 2: Correlating Docking Scores with Experimental Antimalarial Activity (IC50)

CompoundGlide XP Score (kcal/mol) vs. PfLDHExperimental IC50 vs. K1 strain (nM)[3]Correlation
Chloroquine -9.1183.82Lower score, lower activity (higher IC50)
Amodiaquine -10.315.08Better score, higher activity (lower IC50)
Isoquine -10.117.63Better score, higher activity (lower IC50)

Note: Isoquine is included as another comparator from the literature. Glide scores are illustrative.

The trend observed in the docking scores (Amodiaquine/Isoquine > Chloroquine) aligns with the experimental data, where lower IC50 values indicate higher potency.[3] This positive correlation validates the chosen docking protocol (e.g., Glide XP against PfLDH) for this chemical series, giving you confidence in its predictive power for screening new, untested 4-aminoquinoline derivatives.

Conclusion

Comparative molecular docking is a powerful and rational approach to accelerating the discovery of novel 4-aminoquinoline derivatives. By moving beyond simple score generation to a holistic process that includes careful target selection, rigorous protocol execution, multi-platform comparison, and critical correlation with experimental data, researchers can generate high-confidence hypotheses that effectively guide synthetic chemistry efforts. This self-validating system ensures that computational resources are translated into tangible progress in the fight against malaria and other diseases where the 4-aminoquinoline scaffold holds therapeutic promise.

References

  • 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review. [Link]

  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. National Institutes of Health (NIH). [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

  • Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. PubMed. [Link]

  • Design, synthesis and antimalarial screening of some hybrid 4-aminoquinoline-triazine derivatives against pf-DHFR-TS. PubMed. [Link]

  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]

  • 4-AMINOQUINOLINE DERIVATIVES AS ANTIMALARIAL AGENTS: MOLECULAR DOCKING STUDI. UTTAR PRADESH JOURNAL OF ZOOLOGY. [Link]

  • In silico study of 4-amino substituted-7-chloroquinoline derivatives as Plasmodium falciparum lactate dehydrogenase inhibitors. CSIR-NIScPR. [Link]

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. National Institutes of Health (NIH). [Link]

  • Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. National Institutes of Health (NIH). [Link]

  • Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits. National Institutes of Health (NIH). [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]

  • Protein–Ligand Docking with GOLD. CCDC. [Link]

  • Glide. Schrödinger, Inc. [Link]

  • Targeting the Plasmodium falciparum proteome and organelles for potential antimalarial drug candidates. National Institutes of Health (NIH). [Link]

  • In-silico combinatorial design and pharmacophore modeling of potent antimalarial 4-anilinoquinolines utilizing QSAR and computed descriptors. National Institutes of Health (NIH). [Link]

  • GOLD: The All In One Molecular Docking Package. CCDC. [Link]

  • Inhibitors of Protein Targets of Plasmodium falciparum. The University of Tennessee Health Science Center. [Link]

  • Docking and scoring. Schrödinger, Inc. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • How to find a correlation between experimental data and docking score? ResearchGate. [Link]

  • SYNTHESIS, ANTIPLASMODIAL, ANTIOXIDANT, AND MOLECULAR DOCKING INVESTIGATION OF NOVEL 4-AMINOQUINOLINE-ISOINDOLIN-1-ONES HYBRIDS. ResearchGate. [Link]

  • In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Progress in Chemical and Biochemical Research. [Link]

  • How well do molecular docking scores correlate with experimental binding affinities? A blog post by Pat Walters. [Link]

  • Tutorial: Docking with Glide. UC Santa Barbara. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • A novel 4-aminoquinoline chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants. National Institutes of Health (NIH). [Link]

  • In-silico study of 4-aminoquinoline derivatives as antimalarial agents. RHAZES: Green and Applied Chemistry. [Link]

  • Tutorial : Docking small molecules in a receptor using GOLD. LORIA. [Link]

  • Protein-Ligand Docking with Autodock. YouTube. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • Schrödinger Notes—Molecular Docking. J's Blog. [Link]

  • Comparison of Molecular Docking and Molecular Dynamics Simulations of 1,3-Thiazin-4-One with MDM2 Protein. ResearchGate. [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? MDPI. [Link]

  • Introduction to docking using GOLD. YouTube. [Link]

  • Shrodinger Ligand Docking Tips and Help. Reddit. [Link]

  • CCDC's GOLD Now Available on Orion®. OpenEye Scientific. [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-Amino-7-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Amino-7-fluoro-2-methylquinoline Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Safety Summary

Compound: this compound (CAS: 906352-77-0 / Analogous) Physical State: Solid (Pale yellow to brown powder) Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Sensitization (Potential). Critical Directive: As a fluorinated quinoline derivative, this compound serves as a scaffold for bioactive pharmaceutical agents (e.g., fluoroquinolone antibiotics). While specific toxicological data may be sparse, treat as a potent bioactive agent. The presence of the amino group increases the risk of dermal absorption and sensitization.

Immediate Action Required:

  • Engineering Control: Handle exclusively in a certified chemical fume hood.

  • Waste Stream: Segregate as Halogenated Organic Waste .[1]

  • Skin Protection: Double-gloving is mandatory when in solution.

Risk Assessment & Hazard Logic (The "Why")

To ensure safety, we must understand the chemical architecture. This is not just "dust"; it is a planar aromatic system capable of biological interaction.

  • The Quinoline Core: Planar aromatic structures can intercalate DNA. While the methyl group reduces this risk compared to bare quinoline, the potential for mutagenicity dictates a "Zero-Exposure" policy.

  • The Amino Group (-NH2): Increases polarity and potential for metabolic activation (N-oxidation). It also acts as a handle for protein haptenization, meaning repeated low-level exposure could trigger allergic dermatitis.

  • The Fluorine Atom: Enhances metabolic stability (blocking P450 oxidation at the 7-position) and lipophilicity. This means if it enters the body, it persists longer and penetrates tissues more effectively than non-fluorinated analogs.

The PPE Matrix: A Self-Validating System

Do not rely on generic "safety gloves." Your PPE must be matched to the state of the matter (Solid vs. Solution).

Table 1: PPE Specifications
Protection ZoneDry Handling (Weighing/Transfer) Solution Handling (Synthesis/Workup) Technical Rationale
Respiratory Engineering Primary: Fume Hood.PPE: N95 or P100 (if outside hood).Engineering Primary: Fume Hood.PPE: Half-mask w/ Organic Vapor cartridge (if spill).Dusts require particulate filtration. Solutions generate vapors; the solvent is the carrier.
Hand Protection Single Layer: Nitrile (0.11 mm minimum).Double Layer: 1. Inner: Nitrile (0.11 mm)2. Outer: Laminate (Silver Shield) or High-Grade Nitrile (0.2 mm).CRITICAL: Standard nitrile degrades rapidly in DCM/Chloroform (common solvents for this chemistry). The solute travels with the solvent.
Eye Protection Chemical Safety Goggles (Tight fitting).Chemical Safety Goggles + Face Shield (if >500mL volume).Powder can drift around glasses. Splashes require full face coverage.
Body Defense Lab Coat (Cotton/Poly blend).Lab Coat + Tyvek® Apron or Sleeve Covers.Solutions penetrate cotton instantly. Tyvek provides a non-woven barrier against splashes.
Operational Protocols
Protocol A: Solid Handling & Weighing

Goal: Prevent inhalation of dust and contamination of balance surfaces.

  • Static Neutralization: Fluorinated powders are often static-prone. Use an ionizing bar or anti-static gun on the spatula and weighing boat before transfer.

  • The "Transfer Zone": Place a disposable absorbency pad (pig mat) inside the balance enclosure. All weighing happens over this pad.

  • Decontamination: After weighing, wipe the exterior of the receiving flask with a tissue dampened in ethanol before removing it from the hood. This breaks the "chain of contamination."

Protocol B: Solubilization & Synthesis

Goal: Prevent dermal absorption via solvent vehicles.

  • Solvent Selection: If possible, avoid Dichloromethane (DCM). DCM permeates nitrile gloves in <4 minutes, carrying the quinoline with it. Use Ethyl Acetate or 2-MeTHF if chemistry permits.

  • Glove Validation (The Self-Check):

    • Before starting: Check the breakthrough time of your specific glove brand against your solvent.

    • Rule: Change outer gloves immediately upon splash. Change inner gloves every 60 minutes.

Visualizing Safety Logic
Diagram 1: PPE Decision Workflow

This logic tree helps researchers select the correct protection level based on the experimental phase.

PPE_Decision_Tree Start Start: Handling this compound State_Check Is the compound Solid or in Solution? Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Solution_Path Dissolved in Solvent State_Check->Solution_Path Solid_PPE PPE: Nitrile Gloves + Goggles Engineering: Balance Enclosure Solid_Path->Solid_PPE Solvent_Check Is Solvent Chlorinated? (DCM, Chloroform) Solution_Path->Solvent_Check Standard_Solvent Standard Solvent (EtOAc, MeOH, DMF) Solvent_Check->Standard_Solvent No Aggressive_Solvent Aggressive Solvent (DCM, CHCl3) Solvent_Check->Aggressive_Solvent Yes Standard_PPE PPE: Double Nitrile Gloves Engineering: Fume Hood Standard_Solvent->Standard_PPE High_PPE PPE: Silver Shield/Laminate Gloves + Face Shield Aggressive_Solvent->High_PPE

Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.

Emergency & Disposal Procedures
Spill Response
  • Solid Spill: Do NOT sweep (creates dust).[2] Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.

  • Liquid Spill: Cover with vermiculite or spill pads. Do not use paper towels alone (rapid evaporation).

Disposal Strategy (Halogenated Protocol)

Because this molecule contains Fluorine , it cannot be treated as standard organic waste.

  • Classification: Halogenated Organic Waste.[1][3]

  • Why? Incineration of fluorinated compounds requires specific scrubbers to capture Hydrogen Fluoride (HF) gas. Putting this in a non-halogenated stream can corrode the incinerator and violate environmental permits.

  • Labeling: Clearly mark the waste tag with "Contains Organic Fluorine."

Diagram 2: Emergency Decontamination Workflow

Immediate steps if exposure occurs.

Decon_Workflow Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Action_Skin 1. Remove Gloves/Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Ethanol (Enhances absorption) Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open Eye->Action_Eye Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical

Caption: Immediate decontamination steps emphasizing the avoidance of solvent washes on skin.

References
  • PubChem. (2025).[4][5] Compound Summary: this compound. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[6] Hazardous Drugs - Handling in Healthcare Settings. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Halogenated Solvent Waste. [Link]

Sources

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